Verbenacine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23) |
InChI Key |
FOGNCTDMGISOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Verbenacine: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbenacine (B158102) is a naturally occurring diterpene that has been isolated from Salvia verbenaca, a plant species belonging to the Lamiaceae family.[1][2] This technical guide provides an in-depth overview of the natural source of this compound, detailed protocols for its isolation and purification, and a summary of its physicochemical properties. Additionally, it explores the broader context of diterpene biosynthesis in Salvia species and discusses potential avenues for research into its biological activities, given the current limited specific data on this compound's mechanism of action.
Natural Source
The sole reported natural source of this compound is the aerial parts of the plant Salvia verbenaca L.[1][2][3] This plant is widely distributed in the Mediterranean region, including parts of Europe, North Africa, and the Middle East.
Physicochemical Properties of this compound
This compound is a kaurane-type diterpene with the chemical name 3α-hydroxy-19-carboxykaur-15-ene. Its structure was elucidated through spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | |
| Molecular Weight | 318.2189 g/mol | |
| Appearance | Colorless solid |
Experimental Protocols: Isolation of this compound
The following protocol is based on the methodology described by Ahmed et al. (2004).
Plant Material and Extraction
-
Plant Material: Dried and ground aerial parts of Salvia verbenaca (1 kg).
-
Extraction Solvent: 95% Ethanol (B145695).
-
Procedure:
-
The powdered plant material is exhaustively extracted with 95% ethanol at room temperature.
-
The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate (B1210297).
-
The ethyl acetate fraction is taken for further purification.
-
Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane (B92381) and acetone.
-
Procedure:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with solvent mixtures of increasing polarity, starting with hexane and gradually increasing the proportion of acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
-
Purification of this compound:
-
The fraction eluted with hexane-acetone (85:15) is further purified by column chromatography.
-
This second column is eluted with a solvent system of hexane-acetone (9:1).
-
The purified fraction yields this compound as a colorless solid (113 mg).
-
| Step | Method | Solvent System | Yield |
| Extraction | Maceration | 95% Ethanol | - |
| Fractionation | Liquid-liquid partitioning | Pet. ether, Chloroform, Ethyl acetate | - |
| Column Chromatography 1 | Silica gel | Hexane-Acetone gradient | - |
| Column Chromatography 2 | Silica gel | Hexane-Acetone (9:1) | 113 mg |
Biosynthesis of Kaurane (B74193) Diterpenes in Salvia
While the specific biosynthetic pathway of this compound has not been elucidated, it is understood to follow the general pathway for the synthesis of kaurane diterpenes in plants, particularly within the Salvia genus. This pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).
Biological Activity and Potential Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and mechanism of action of isolated this compound. However, extracts of Salvia verbenaca have been reported to possess various pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory activities.
Given that this compound is a kaurane diterpene, it is plausible that it may share biological activities with other compounds of this class. Some kaurane diterpenes have been shown to exert their effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This pathway is a potential area of investigation for understanding the biological role of this compound. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This technical guide has provided a comprehensive overview of the natural source and detailed isolation protocol for this compound from Salvia verbenaca. While the biological activity of this compound remains largely unexplored, its chemical structure as a kaurane diterpene suggests potential for interesting pharmacological properties. The detailed methodologies and background information presented here are intended to facilitate further research into this natural product, including the elucidation of its mechanism of action and potential therapeutic applications.
References
Unveiling Verbenacine: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of verbenacine (B158102), a diterpene isolated from Salvia verbenaca. The document details the experimental methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow employed in determining its complex architecture.
Introduction
This compound is a diterpenoid compound first isolated from the aerial parts of Salvia verbenaca, a plant species with a history of use in traditional medicine.[1][2][3] The elucidation of its chemical structure was a critical step in understanding its potential biological activities and for enabling further research into its pharmacological applications. This guide serves as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Isolation and Purification
The initial step in the characterization of this compound involved its extraction and purification from the plant material.
Experimental Protocol:
A detailed experimental protocol for the isolation of this compound is as follows:
-
Extraction: The dried and powdered aerial parts of Salvia verbenaca are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subsequently partitioned between different immiscible solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is subjected to multiple rounds of column chromatography over silica (B1680970) gel, using a gradient elution system of solvents like n-hexane and ethyl acetate.
-
Final Purification: Final purification is achieved through techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure, colorless solid this compound.[4]
Spectroscopic Data and Structure Determination
The molecular structure of this compound was elucidated primarily through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMQC, HMBC, and NOESY).
Molecular Formula and Mass Spectrometry
High-Resolution Mass Spectrometry established the molecular formula of this compound as C₂₀H₃₀O₃ .[4] The HR-MS data showed a molecular ion peak [M]⁺ at m/z 318.2189, consistent with this formula. The fragmentation pattern observed in the mass spectrum provided initial clues about the structural fragments of the molecule.
Infrared Spectroscopy
The IR spectrum of this compound indicated the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3374 | Hydroxyl group (-OH) |
| 1728 | Carbonyl group (C=O) of a carboxylic acid |
| 1635 | Carbon-carbon double bond (C=C) |
| Table 1: Key IR absorption bands for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments revealed the presence of 20 carbon atoms in the this compound molecule. Detailed analysis of 1D and 2D NMR spectra allowed for the complete assignment of all proton and carbon signals.
| Carbon No. | ¹³C Chemical Shift (δ) | DEPT |
| 1 | 39.8 | CH₂ |
| 2 | 19.2 | CH₂ |
| 3 | 78.9 | CH |
| 4 | 39.2 | C |
| 5 | 55.6 | CH |
| 6 | 22.4 | CH₂ |
| 7 | 38.2 | CH₂ |
| 8 | 47.9 | C |
| 9 | 50.2 | CH |
| 10 | 40.5 | C |
| 11 | 20.8 | CH₂ |
| 12 | 36.1 | CH₂ |
| 13 | 34.5 | CH |
| 14 | 29.8 | CH₂ |
| 15 | 158.2 | CH |
| 16 | 143.6 | C |
| 17 | 18.1 | CH₃ |
| 18 | 29.2 | CH₃ |
| 19 | 178.7 | C |
| 20 | 15.8 | CH₃ |
| Table 2: ¹³C NMR spectral data for this compound. |
Chemical Structure and Stereochemistry
Based on the comprehensive analysis of the spectroscopic data, the structure of this compound was determined to be 3α-hydroxy-19-carboxykaur-15-ene .
The relative stereochemistry was established through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which revealed key spatial correlations between protons. For instance, the correlation of the carbinolic proton at H-3 indicated its β-orientation, and consequently, the α-orientation of the hydroxyl group.
Logical Workflow for Structure Elucidation
The process of elucidating the chemical structure of this compound followed a logical and systematic workflow, as depicted in the diagram below.
Caption: Logical workflow for the structure elucidation of this compound.
Biological Activity
Preliminary studies on extracts of Salvia verbenaca have indicated a range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties. While the specific contribution of this compound to these activities is still under investigation, its structural features suggest it may be a significant bioactive constituent. Further research is required to delineate the specific pharmacological profile of pure this compound and to explore its potential therapeutic applications.
Conclusion
The chemical structure of this compound has been unequivocally established as 3α-hydroxy-19-carboxykaur-15-ene through a combination of isolation techniques and comprehensive spectroscopic analysis. This technical guide provides a detailed account of the methodologies and data that led to this determination, serving as a valuable resource for the scientific community. The elucidation of this compound's structure paves the way for future research into its synthesis, derivatization, and the exploration of its full pharmacological potential.
References
Biosynthesis of Verbenacine in Salvia verbenaca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verbenacine (B158102), a kaurane-type diterpenoid isolated from Salvia verbenaca, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the universal precursor, geranylgeranyl pyrophosphate (GGPP), to the final decorated kaurane (B74193) skeleton. This document outlines detailed experimental protocols for the identification and characterization of the key enzyme classes involved: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). Furthermore, it presents a summary of relevant quantitative data from related studies to serve as a benchmark for future research in this area. Diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.
Introduction
Salvia, the largest genus in the Lamiaceae family, is a rich source of structurally diverse terpenoids with a wide range of biological activities. This compound, a tetracyclic diterpene with a kaurane skeleton, was first isolated from Salvia verbenaca. Its chemical structure has been elucidated as 3α-hydroxy-19-carboxykaur-15-ene. The biosynthesis of such complex natural products involves a series of enzymatic reactions that build and functionalize the carbon skeleton. This guide focuses on the elucidation of the this compound biosynthetic pathway, providing a foundational resource for researchers aiming to harness this pathway for synthetic biology applications and drug discovery.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the well-established route for kaurane diterpenoid formation, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages:
Stage 1: Formation of the Diterpene Precursor Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, are condensed by GGPP synthase (GGPPS) to form GGPP.
Stage 2: Cyclization to the ent-Kaurene (B36324) Skeleton This stage involves a two-step cyclization cascade catalyzed by two distinct diterpene synthases (diTPSs):
-
Class II diTPS (ent-copalyl diphosphate (B83284) synthase, CPS): This enzyme protonates the terminal double bond of GGPP, initiating a cyclization cascade that results in the formation of the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
Class I diTPS (ent-kaurene synthase, KS): This enzyme facilitates the ionization of the diphosphate group from ent-CPP and catalyzes a second cyclization and rearrangement to form the tetracyclic hydrocarbon, ent-kaurene.
Stage 3: Oxidative Decoration of the ent-Kaurene Skeleton The final stage involves a series of regio- and stereospecific oxidations of the ent-kaurene backbone, catalyzed by cytochrome P450-dependent monooxygenases (CYPs). For the formation of this compound, the following modifications are necessary:
-
Hydroxylation at C-3: A specific CYP would catalyze the introduction of a hydroxyl group at the 3α position.
-
Oxidation at C-19: Another set of CYP-mediated reactions would be responsible for the stepwise oxidation of the C-19 methyl group to a carboxylic acid. This likely proceeds through alcohol and aldehyde intermediates.
The proposed biosynthetic pathway is depicted in the following diagram:
Physical and chemical properties of Verbenacine
An In-depth Technical Guide to Verbenacine: Physical, Chemical, and Biological Properties
This compound, a diterpenoid compound isolated from medicinal plants such as Salvia verbenaca and Wedelia trifida, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and structural information to facilitate further investigation and potential therapeutic applications. All quantitative data is presented in structured tables, and where applicable, experimental workflows and relationships are visualized using diagrams.
Chemical Identity and Structure
This compound is chemically identified as 3α-hydroxy-19-carboxykaur-15-ene. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-¹H COSY, HMQC, HMBC, and NOESY) and chemical derivatization. These studies confirmed the presence of a hydroxyl group at the 3α position and a carboxylic acid group at the 19th position of the kaurane (B74193) diterpene skeleton.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. The data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [1] |
| Molecular Weight | 318.45 g/mol | [1] |
| CAS Number | 717901-03-6 | [1] |
| Melting Point | 229-230 °C | |
| Boiling Point | 466.7 ± 45.0 °C (at 760 mmHg) | |
| Density | 1.2 ± 0.1 g/cm³ | |
| LogP (Octanol-Water Partition Coefficient) | 4.8 | |
| Solubility | Low water solubility. Soluble in DMSO and can be formulated in PEG300, Tween 80, and corn oil for in vivo studies.[1] | [1] |
| SMILES | C[C@]12CC--INVALID-LINK--C(C)(C)C1CC[C@@H]3C=C(C)--INVALID-LINK--C2 |
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The key chemical shifts from ¹H and ¹³C NMR are indicative of its complex tetracyclic diterpenoid structure. While specific spectra are not publicly available, the published assignments provide a basis for its identification.
Biological and Pharmacological Properties
The biological activities of this compound have not been extensively studied as an isolated compound. However, the plant from which it is extracted, Salvia verbenaca, has a long history in traditional medicine and has been investigated for various pharmacological effects. Extracts of S. verbenaca have demonstrated antibacterial, antioxidant, and anticancer properties. It is plausible that this compound contributes to some of these observed activities, but further research is required to delineate its specific pharmacological profile.
Experimental Protocols
Isolation of this compound from Salvia verbenaca
While a detailed, step-by-step protocol for the isolation of this compound is not fully described in the available literature, the general procedure can be inferred from phytochemical studies of Salvia species. The following is a generalized workflow.
Caption: A generalized workflow for the isolation and identification of this compound.
Characterization of this compound
Acetylation: To confirm the presence of a hydroxyl group, this compound can be treated with acetic anhydride (B1165640) in pyridine. The formation of a mono-acetate derivative, observable by a downfield shift of the corresponding proton in the ¹H NMR spectrum, indicates the presence of a single hydroxyl group.
Methylation: To confirm the presence of a carboxylic acid group, this compound can be treated with diazomethane. The formation of a mono-methyl ester derivative, evidenced by the appearance of a methoxy (B1213986) signal in the ¹H NMR spectrum, confirms the presence of a single carboxylic acid moiety.
Future Directions
The current body of knowledge on this compound provides a solid foundation for further research. Key areas for future investigation include:
-
Comprehensive Biological Screening: A systematic evaluation of the biological activities of purified this compound is warranted to determine its potential antibacterial, antioxidant, anti-inflammatory, and anticancer properties.
-
Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.
-
Total Synthesis: The development of a total synthesis route for this compound would provide a reliable source of the compound for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound.
Conclusion
This compound is a structurally characterized diterpenoid with defined physical and chemical properties. While its biological activities as an isolated compound remain largely unexplored, the pharmacological profile of its plant source suggests potential for therapeutic applications. This technical guide consolidates the available information to serve as a valuable resource for the scientific community, encouraging and facilitating further research into this intriguing natural product.
References
Verbenacine: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbenacine is a naturally occurring diterpenoid first isolated in 2004. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. The information presented herein is primarily derived from the seminal work of Ahmed et al. (2004), which remains the foundational and sole scientific report on this compound. This document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the kaurane (B74193) class of diterpenes.
Discovery and History
This compound was discovered by a team of researchers led by Bahar Ahmed while investigating the chemical constituents of Salvia verbenaca L. (Lamiaceae), a plant widely distributed in tropical regions, including Saudi Arabia.[1] The aerial parts of this plant have been used in traditional medicine, and alcoholic extracts were reported to potentiate smooth muscle contractions.[1] The investigation that led to the isolation of this compound was part of a broader effort to identify the bioactive compounds within Salvia verbenaca.
The history of this compound is, therefore, intrinsically linked to the phytochemical exploration of the Salvia genus. While the extracts of Salvia verbenaca have been studied for various biological activities, research on the specific pharmacological properties of isolated this compound is currently not available in published literature.
Chemical Structure and Properties
This compound is a kaurane-type diterpene with the systematic name 3α-hydroxy-19-carboxykaur-15-ene.[1] Its molecular formula is C₂₀H₃₀O₃, as established by high-resolution mass spectrometry. The structure was elucidated through extensive spectroscopic analysis, including infrared (IR) spectroscopy, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [1] |
| Molecular Weight | 318.2189 [M]⁺ | [1] |
| Appearance | Colorless solid | |
| IR (KBr, cm⁻¹) | 3374 (hydroxyl group), 1728 (ketonic group), 1635 (double bond) | |
| UV (MeOH, nm) | Not reported |
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 300 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 0.99 | ddd | 13.6, 7.2, 3.6 |
| 1β | 1.93 | ddd | 13.6, 7.2, 3.6 |
| 2α | 1.66 | m | |
| 2β | 2.11 | ddd | 13.5, 7.5, 4.4 |
| 3 | 3.11 | t | 2.8 |
| 5 | 0.91 | m | |
| 6α, 6β | 1.55, 1.45 | m | |
| 7α, 7β | 1.35, 1.62 | m | |
| 9 | 0.94 | m | |
| 11α, 11β | 1.45, 1.55 | m | |
| 12α, 12β | 1.75 | m | |
| 13 | 2.55 | m | |
| 14α, 14β | 1.95, 2.05 | m | |
| 15 | 5.25 | d | 0.8 |
| 17 | 1.69 | d | 0.8 |
| 18 | 1.25 | s | |
| 20 | 1.07 | s |
Data extracted from Ahmed et al. (2004).
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 75 MHz)
| Position | δC (ppm) | DEPT |
| 1 | 40.6 | CH₂ |
| 2 | 29.2 | CH₂ |
| 3 | 75.8 | CH |
| 4 | 50.2 | C |
| 5 | 57.1 | CH |
| 6 | 20.8 | CH₂ |
| 7 | 42.5 | CH₂ |
| 8 | 47.9 | C |
| 9 | 57.1 | CH |
| 10 | 40.5 | C |
| 11 | 18.5 | CH₂ |
| 12 | 34.5 | CH₂ |
| 13 | 43.8 | CH |
| 14 | 45.2 | CH₂ |
| 15 | 143.6 | C |
| 16 | 158.5 | C |
| 17 | 25.5 | CH₃ |
| 18 | 28.5 | CH₃ |
| 19 | 178.7 | C |
| 20 | 18.5 | CH₃ |
Data extracted from Ahmed et al. (2004).
Experimental Protocols
The following methodologies are based on the procedures described by Ahmed et al. (2004) for the isolation and structure elucidation of this compound.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Salvia verbenaca were collected, shade-dried, and coarsely powdered.
-
Extraction: The powdered plant material was exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a viscous residue.
Isolation of this compound
-
Solvent Fractionation: The ethanolic extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was retained for further separation.
-
Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column was eluted with a gradient of petroleum ether and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing a compound of interest were combined and further purified by repeated column chromatography and preparative TLC to afford pure this compound.
Structure Elucidation
-
Spectroscopic Analysis: The structure of the isolated compound was determined using a combination of spectroscopic techniques.
-
IR Spectroscopy: Performed using KBr pellets to identify functional groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and molecular formula.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC experiments were conducted in CDCl₃ to establish the carbon skeleton and the connectivity of protons and carbons.
-
-
Chemical Derivatization:
-
Acetylation: The presence of a hydroxyl group was confirmed by acetylation with acetic anhydride (B1165640) in pyridine, which yielded a mono-acetate derivative.
-
Methylation: The presence of a carboxylic acid group was confirmed by methylation with diazomethane, which yielded a mono-methyl ester derivative.
-
Visualizations
Caption: Experimental workflow for the extraction, isolation, and structure elucidation of this compound.
Mechanism of Action and Biological Activity
Currently, there is no published research on the specific mechanism of action or biological activities of isolated this compound. The initial report on its discovery did not include any bioassays of the pure compound. While extracts of Salvia verbenaca have shown various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, these activities cannot be directly attributed to this compound without further investigation. The potentiation of smooth muscle contractions reported for the alcoholic extract of the plant suggests that some of its constituents may interact with relevant receptors or signaling pathways, but the specific role of this compound in this effect is unknown.
Future Perspectives
The discovery of this compound has contributed to the chemical knowledge of the Salvia genus. However, the lack of subsequent pharmacological studies represents a significant knowledge gap. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for biological testing and the generation of structural analogs.
-
Pharmacological Screening: A broad-based pharmacological screening of pure this compound is necessary to identify any potential therapeutic activities.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies will be required to elucidate the underlying mechanism of action.
-
Biosynthetic Pathway Analysis: Investigating the biosynthetic pathway of this compound in Salvia verbenaca could provide insights into the enzymatic processes involved in the formation of kaurane diterpenes.
Conclusion
This compound is a kaurane diterpene whose discovery has been a notable contribution to the phytochemistry of Salvia verbenaca. This technical guide has summarized the available information on its discovery, structure, and the experimental protocols used for its characterization. It is evident that while the chemical foundation for this compound is well-established, its biological potential remains largely unexplored. This presents a clear opportunity for future research to unlock the therapeutic possibilities of this natural product.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lamiaceae family, commonly known as the mint family, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, diterpenoids represent a significant class of compounds with promising therapeutic potential. This technical guide focuses on verbenacine (B158102), a kaurane-type diterpenoid, and related compounds found within this family. This compound was first isolated from Salvia verbenaca, a plant with a history of use in traditional medicine. This document provides an in-depth overview of the chemistry, biological activities, and potential mechanisms of action of this compound and related diterpenoids, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental protocols for isolation and characterization are also provided to facilitate further research and development.
Phytochemistry of this compound and Related Diterpenoids
This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) class. Its chemical structure has been elucidated as 3α-hydroxy-19-carboxykaur-15-ene.[1][2] It is often found alongside other diterpenoids, such as salvinine, a labdane-type diterpene, in the aerial parts of Salvia verbenaca.[1][2] The Lamiaceae family is rich in various classes of diterpenoids, including abietanes, clerodanes, and pimaranes, many of which exhibit significant biological activities.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | |
| Molecular Weight | 318.45 g/mol | |
| Chemical Structure | 3α-hydroxy-19-carboxykaur-15-ene |
Biological Activities and Quantitative Data
While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of kaurane diterpenoids has been extensively studied, revealing significant anti-inflammatory and anticancer activities. The data presented below for related kaurane diterpenoids can serve as a valuable reference for predicting the potential bioactivities of this compound.
Anti-inflammatory Activity
Kaurane diterpenoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.
Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids (Inhibition of NO Production)
| Compound | Source | Cell Line | IC₅₀ (µM) | Reference |
| Xerophilusin A | Isodon xerophilus | RAW 264.7 | 0.60 | |
| Xerophilusin B | Isodon xerophilus | RAW 264.7 | 0.23 | |
| Longikaurin B | Isodon xerophilus | RAW 264.7 | 0.44 | |
| Xerophilusin F | Isodon xerophilus | RAW 264.7 | 0.67 |
Anticancer Activity
Numerous kaurane diterpenoids have exhibited significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Table 3: Anticancer Activity of Kaurane Diterpenoids (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Glaucocalyxin A | Leukemia (HL-60) | 6.15 | |
| Glaucocalyxin A | Hepatocarcinoma (Focus) | 2.70 | |
| Glaucocalyxin B | Leukemia (HL-60) | 5.86 | |
| Glaucocalyxin B | Cervical Cancer (HeLa) | 4.61 | |
| Longikaurin A | Nasopharyngeal Carcinoma (CNE1) | 1.26 | |
| Adenanthin | Hepatocellular Carcinoma (HepG2) | 2.31 | |
| Atractyligenin Derivative 24 | Colon Cancer (HCT116) | 5.35 | |
| Atractyligenin Derivative 25 | Colon Cancer (HCT116) | 5.50 | |
| Tagetone A | Human Melanoma (A375) | 9.39 | |
| Tagetone B | Human Melanoma (A375) | 16.20 |
Experimental Protocols
Isolation and Purification of this compound and Salvinine from Salvia verbenaca
The following protocol is based on the methodology described by Ahmed et al. (2004).
1. Plant Material and Extraction:
-
Air-dried and coarsely powdered aerial parts of Salvia verbenaca (approximately 4 kg) are extracted with 95% ethanol (B145695) at room temperature.
-
The ethanolic extract is concentrated under reduced pressure to yield a viscous residue.
-
The residue is then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate (B1210297).
2. Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography over a silica (B1680970) gel column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing similar TLC profiles are pooled.
3. Purification of this compound and Salvinine:
-
This compound is typically eluted with a petroleum ether-ethyl acetate mixture (e.g., 80:20 v/v). Further purification can be achieved by repeated column chromatography or preparative TLC.
-
Salvinine is eluted with a more polar solvent mixture (e.g., petroleum ether-ethyl acetate 60:40 v/v) and can be purified similarly.
4. Characterization:
-
The structures of the isolated compounds are elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC, and mass spectrometry (MS).
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathways
The anti-inflammatory effects of kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.
Inhibition of the NF-κB Signaling Pathway
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).
Kaurane diterpenoids have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of IκB degradation and the direct inhibition of NF-κB's DNA binding activity. By blocking this pathway, kaurane diterpenoids effectively reduce the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenoids.
Conclusion
This compound and related kaurane diterpenoids from the Lamiaceae family represent a promising area for drug discovery, particularly in the fields of anti-inflammatory and anticancer therapies. The data on structurally similar compounds suggest that this compound may possess potent biological activities. The provided experimental framework for isolation and characterization, along with insights into the potential modulation of the NF-κB signaling pathway, offers a solid foundation for future research. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to develop novel drug candidates based on its kaurane scaffold.
References
A Technical Guide to the Extraction of Bioactive Compounds from Salvia verbenaca
A Note on "Verbenacine": The compound "this compound" is not described in the available scientific literature as a constituent of Salvia verbenaca. This guide will instead focus on the extraction of well-documented, bioactive compounds from this plant, which is rich in terpenoids, phenolics, and flavonoids.[1][2][3][4]
Salvia verbenaca L., a member of the Lamiaceae family, is a medicinal herb found in the Mediterranean region.[1] It has a history of use in traditional medicine for treating a variety of ailments, including digestive disorders, respiratory problems, and skin diseases. Scientific research has identified several classes of chemical compounds in S. verbenaca, such as terpenoids, phenolics, fatty acids, flavonoids, and sterols. These compounds are responsible for the plant's various biological activities, which include antibacterial, anticancer, antioxidant, and anti-inflammatory properties.
This technical guide provides an in-depth overview of the methodologies for extracting these valuable bioactive compounds from Salvia verbenaca, with a focus on techniques applicable for research and drug development.
I. Major Bioactive Compounds in Salvia verbenaca
Salvia verbenaca is a rich source of a variety of secondary metabolites. The chemical composition can vary depending on factors such as the geographical location of the plant, the part of the plant used for extraction, and the extraction methodology.
Table 1: Major Classes of Bioactive Compounds in Salvia verbenaca
| Compound Class | Key Examples | Biological Activities |
| Terpenoids | β-phellandrene, (E)-caryophyllene, sabinene, camphor | Antibacterial, Antitumor, Antidiabetic, Antioxidant |
| Phenolics | Caffeic acid derivatives, Salvianolic acid | Antioxidant, Anti-inflammatory |
| Flavonoids | - | Antioxidant, Immunomodulatory |
| Fatty Acids | Hexadecanoic acid, (Z)-9-octadecenoic acid | Antibacterial |
II. Extraction Methodologies
The choice of extraction method depends on the target class of compounds. For the volatile terpenoids found in the essential oil, hydrodistillation is the standard method. For less volatile phenolic compounds and flavonoids, solvent extraction is typically employed.
This method is ideal for separating the volatile organic compounds from the plant material.
Experimental Protocol:
-
Plant Material Preparation: The aerial parts of Salvia verbenaca are collected and air-dried in the shade at room temperature. The dried material is then ground into a coarse powder.
-
Hydrodistillation: The powdered plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oil, is condensed and collected.
-
Oil Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.
-
Storage: The essential oil is stored in a sealed, dark glass vial at 4°C until analysis.
Workflow for Essential Oil Extraction:
This method is suitable for the extraction of non-volatile compounds like phenolic acids and flavonoids.
Experimental Protocol:
-
Plant Material Preparation: As with hydrodistillation, the aerial parts of the plant are dried and powdered.
-
Maceration: The powdered plant material is macerated in a solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature with continuous stirring for a specified period (e.g., 24-48 hours).
-
Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
Workflow for Solvent Extraction:
III. Analysis of Extracts
The chemical composition of the obtained extracts is typically analyzed using chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying the individual components of the essential oil.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and quantification of phenolic compounds in the solvent extracts.
IV. Quantitative Data on Extraction Yields and Composition
The yield and composition of extracts from Salvia verbenaca can vary significantly. The following table summarizes data from a study on the essential oil of S. verbenaca from Sicily.
Table 2: Chemical Composition of Salvia verbenaca Essential Oil from Sicily
| Compound | Percentage (%) |
| Hexadecanoic acid | 23.1 |
| (Z)-9-Octadecenoic acid | 11.1 |
| Benzaldehyde | 7.3 |
| β-Phellandrene | 5.9 |
| Total Fatty Acids | 39.5 |
| Total Carbonylic Compounds | 21.2 |
V. Biological Activities and Potential Signaling Pathways
The bioactive compounds in Salvia verbenaca extracts have been shown to possess various pharmacological properties. For example, the antioxidant properties of the extracts are believed to contribute to their anti-inflammatory effects.
Potential Anti-inflammatory Signaling Pathway:
The anti-inflammatory effects of Salvia verbenaca extracts may be mediated through the regulation of inflammatory markers and cytokine profiles.
References
- 1. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Verbenacine Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of verbenacine (B158102), a diterpenoid compound isolated from Wedelia trilobata. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and best practices that should be employed in its evaluation, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Introduction to this compound
This compound (CAS #: 717901-03-6) is a diterpenoid of scientific interest.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is a critical first step in the development of any potential pharmaceutical product. These parameters are fundamental to formulation development, bioavailability, and ensuring the safety and efficacy of the final dosage form.[3][4]
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) influences its absorption and bioavailability.[5] Studies are designed to determine the extent to which this compound dissolves in various solvents and across a physiologically relevant pH range.
2.1. Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility due to its ability to achieve a true thermodynamic equilibrium.
Objective: To determine the saturation concentration of this compound in a specific solvent or buffer at a controlled temperature.
Materials:
-
This compound (pure, solid form)
-
Selected solvents (e.g., water, ethanol, DMSO, propylene (B89431) glycol)
-
pH buffers (pH 1.2, 4.5, 6.8, and 7.4 to mimic physiological conditions)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent or buffer in a sealed container. The presence of undissolved material is necessary to confirm that saturation has been reached.
-
Agitate the suspension at a constant, controlled temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the solution via centrifugation or filtration. This step is critical and must be performed carefully to avoid affecting the accuracy of the results.
-
Withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot as necessary and quantify the concentration of dissolved this compound using a validated analytical method.
2.2. Data Presentation: this compound Solubility
While specific data for this compound is limited, it is suggested to be poorly soluble in water. The following tables illustrate how solubility data should be presented.
Table 1: Solubility of this compound in Various Solvents at 25°C (Illustrative Data)
| Solvent | Solubility (mg/mL) | Qualitative Description |
| Water | < 1 | Practically Insoluble |
| Ethanol | [Data] | [e.g., Slightly Soluble] |
| Methanol | [Data] | [e.g., Soluble] |
| Propylene Glycol | [Data] | [e.g., Sparingly Soluble] |
| DMSO | [Data] | [e.g., Freely Soluble] |
| Acetone | [Data] | [e.g., Soluble] |
Table 2: pH-Dependent Solubility of this compound at 37°C (Illustrative Data)
| pH | Buffer System | Solubility (mg/mL) |
| 1.2 | 0.1 N HCl | [Data] |
| 4.5 | Acetate Buffer | [Data] |
| 6.8 | Phosphate Buffer | [Data] |
| 7.4 | Phosphate Buffer | [Data] |
Stability Studies (Forced Degradation)
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
3.1. Experimental Protocol: Forced Degradation Studies
Objective: To accelerate the degradation of this compound under various stress conditions to predict its long-term stability and identify degradation products.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents (and as a solid) for exposure to different stress conditions.
-
Expose the samples to the stress conditions for a defined period.
-
At specified time points, withdraw samples and analyze them using a stability-indicating method (typically HPLC) to quantify the remaining this compound and detect any degradation products.
-
A mass balance calculation should be performed to account for the parent drug and all degradation products.
Specific Stress Conditions (based on ICH Q1A(R2) guidelines):
-
Acid Hydrolysis: Expose this compound solution to 0.1 N HCl at an elevated temperature (e.g., 60°C) for a set duration.
-
Base Hydrolysis: Expose this compound solution to 0.1 N NaOH at room or elevated temperature. The degradation is often rapid under basic conditions.
-
Oxidation: Treat this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution to high temperatures (e.g., 60-80°C). An increase of 10°C can significantly accelerate hydrolytic degradation.
-
Photostability: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3.2. Data Presentation: this compound Stability
The results of forced degradation studies are typically presented to show the percentage of degradation under each condition.
Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Data)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | No. of Degradants |
| 0.1 N HCl | 24 | 60 | [Data] | [Data] |
| 0.1 N NaOH | 8 | 25 | [Data] | [Data] |
| 3% H₂O₂ | 24 | 25 | [Data] | [Data] |
| Heat (Solid) | 48 | 80 | [Data] | [Data] |
| Heat (Solution) | 48 | 80 | [Data] | [Data] |
| Light (ICH Q1B) | [As per std] | 25 | [Data] | [Data] |
Visualization of Experimental Workflow
4.1. General Workflow for Solubility and Stability Testing
The following diagram outlines the logical flow of the experimental work described in this guide.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Verbenacine, Verbenalin, and Hastatoside
Introduction
This document provides detailed application notes and protocols for the isolation and purification of the diterpene verbenacine (B158102) from Salvia verbenaca, and the iridoid glycosides verbenalin (B192655) and hastatoside (B1163306) from Verbena officinalis. These compounds are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. The protocols outlined below are based on established scientific literature and provide a comprehensive guide for laboratory-scale isolation and purification.
Part 1: Isolation and Purification of this compound from Salvia verbenaca
This compound is a diterpene that has been isolated from the aerial parts of Salvia verbenaca. The following protocol describes a general procedure for its extraction and purification.
Experimental Protocol
1. Plant Material and Extraction:
-
Plant Material: Dried and powdered aerial parts of Salvia verbenaca.
-
Extraction Solvent: 95% Ethanol (B145695).
-
Procedure:
-
Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
2. Chromatographic Purification:
-
Technique: Centrifugal Partition Chromatography (CPC), often referred to by the trade name Chromatotron.
-
Stationary Phase: Silica (B1680970) gel for Chromatotron.
-
Mobile Phase: A gradient of acetone (B3395972) in hexane (B92381).
-
Procedure:
-
Dissolve a portion of the crude ethanol extract in a minimal amount of the initial mobile phase (e.g., 100% hexane).
-
Apply the dissolved extract to the Chromatotron rotor.
-
Begin elution with 100% hexane and gradually increase the polarity by increasing the percentage of acetone. A suggested gradient is as follows:
-
Hexane (100%)
-
Acetone/Hexane (1:9, v/v)
-
Acetone/Hexane (2:8, v/v)
-
Acetone/Hexane (3:7, v/v)
-
Continue to increase the acetone concentration as needed based on the separation observed.
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent to yield purified this compound.[1]
-
Data Presentation
| Step | Parameter | Value |
| Extraction | Starting Plant Material | User-defined (e.g., 1 kg) |
| Crude Ethanol Extract Yield | To be determined experimentally | |
| Purification | Purified this compound Yield | To be determined experimentally |
| Purity | >95% (as determined by HPLC/NMR) |
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Part 2: Isolation and Purification of Verbenalin and Hastatoside from Verbena officinalis
Verbenalin and hastatoside are two of the major iridoid glycosides found in Verbena officinalis. The following protocol provides a detailed method for their simultaneous isolation.
Experimental Protocol
1. Plant Material and Extraction:
-
Plant Material: 7.5 kg of dried and powdered aerial parts of Verbena officinalis.
-
Extraction Solvent: 90% (v/v) aqueous methanol (B129727).
-
Procedure:
2. Solvent Partitioning:
-
Procedure:
-
The residue is stirred with diatomite and silica gel.
-
The mixture is then sequentially extracted with petroleum ether, ethyl acetate (B1210297), and methanol.[2]
-
The ethyl acetate extract is concentrated to yield a residue of 316 g.[2]
-
3. Multi-Step Chromatographic Purification:
-
Step 1: Initial Silica Gel Column Chromatography:
-
Subject 120 g of the dried ethyl acetate extract to silica gel column chromatography (200-300 mesh).
-
Elute with a gradient of dichloromethane/methanol (CH₂Cl₂/MeOH) from 100:1 to 1:1 (v/v) to yield six main fractions (Fr. 1-6).
-
-
Step 2: Further Silica Gel and Sephadex LH-20 Chromatography:
-
Subject Fraction 2 (13 g) to repeated column chromatography on silica gel with a mobile phase of CH₂Cl₂/MeOH (18:1, v/v), followed by purification on a Sephadex LH-20 column with methanol as the eluent to afford 890.7 mg of verbenalin.
-
Subject Fraction 3 (21 g) to repeated column chromatography on silica gel with a mobile phase of CH₂Cl₂/MeOH (15:1, v/v), followed by purification on a Sephadex LH-20 column with methanol as the eluent to yield 912.5 mg of hastatoside.
-
-
Step 3: Semi-preparative HPLC (for other fractions):
-
Further purification of other fractions can be achieved using semi-preparative HPLC with a mobile phase of methanol/water (15:85, v/v) at a flow rate of 3.0 mL/min.
-
Data Presentation
The following table summarizes the quantitative data from the isolation process of verbenalin and hastatoside.
| Step | Parameter | Value | Reference |
| Extraction | Starting Plant Material (dry weight) | 7.5 kg | |
| Crude 90% Methanol Extract | 995 g | ||
| Partitioning | Ethyl Acetate Extract | 316 g | |
| Chromatography | Ethyl Acetate Extract used for CC | 120 g | |
| Fraction 2 from initial CC | 13 g | ||
| Purified Verbenalin Yield | 890.7 mg | ||
| Fraction 3 from initial CC | 21 g | ||
| Purified Hastatoside Yield | 912.5 mg |
Experimental Workflow Diagram
Caption: Workflow for isolating verbenalin and hastatoside.
References
Application Note: Determination of Verbenacine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of verbenacine (B158102), a diterpenoid compound found in plant species such as Salvia verbenaca and Wedelia trifida.[1][2][3] This method is suitable for the analysis of this compound in plant extracts and other matrices for research, quality control, and drug development purposes. The protocol outlines the chromatographic conditions, sample preparation, and system suitability parameters.
Introduction
This compound is a diterpene with the molecular formula C20H30O3.[1][2] It has been isolated from the aerial parts of Salvia verbenaca. As a naturally occurring compound, there is growing interest in its potential biological activities. Accurate and reliable analytical methods are essential for the qualitative and quantitative analysis of this compound in various samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such non-volatile and semi-volatile compounds. This application note provides a robust HPLC method for the determination of this compound.
Experimental
Instrumentation and Chemicals
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, centrifuge, and syringe filters (0.45 µm).
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid (analytical grade).
-
This compound reference standard (purity >98%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70-90% B, 25-30 min: 90% B, 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (or λmax determined by DAD scan) |
Rationale for Condition Selection:
-
Column: A C18 column is a versatile reversed-phase column suitable for the separation of a wide range of non-polar to moderately polar compounds like diterpenoids.
-
Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase chromatography. The addition of a small amount of formic acid helps to improve peak shape and resolution for acidic compounds like this compound, which contains a carboxylic acid group.
-
Gradient Elution: A gradient is employed to ensure the efficient elution of this compound while also cleaning the column of more non-polar compounds that may be present in plant extracts.
-
Detection Wavelength: In the absence of a specific UV-Vis absorption spectrum for this compound, 210 nm is a reasonable starting point as many organic molecules with chromophores absorb at lower UV wavelengths. A Diode Array Detector (DAD) is highly recommended to determine the optimal absorption maximum (λmax) for this compound to enhance sensitivity and selectivity.
Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
2. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material (e.g., aerial parts of Salvia verbenaca).
-
Add 20 mL of methanol to the plant material.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue with another 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration:
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Dilution:
-
If the concentration of this compound in the extract is expected to be high, dilute the filtered extract with methanol to bring the concentration within the range of the calibration curve.
-
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes:
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should be greater than 2000.
-
Repeatability: The relative standard deviation (RSD) for six replicate injections of a working standard solution should be less than 2.0%.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound in plant extracts. The method utilizes a common C18 reversed-phase column and a straightforward mobile phase, making it accessible to most analytical laboratories. This protocol can be a valuable tool for researchers and professionals involved in natural product chemistry and drug development. Further validation of this method in specific matrices is recommended to ensure its suitability for intended applications.
References
Verbenacine: A Reference Standard for Phytochemical Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Verbenacine (B158102), a kaurane (B74193) diterpenoid isolated from medicinal plants such as Salvia verbenaca, is a valuable phytochemical reference standard for analytical and research purposes.[1][2] Its well-defined chemical structure and physicochemical properties make it an ideal candidate for the standardization of herbal extracts, quality control of raw materials, and in pharmacological studies. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Source |
| CAS Number | 717901-03-6 | [2] |
| Molecular Formula | C20H30O3 | [1][2] |
| Molecular Weight | 318.45 g/mol | |
| Melting Point | 229-230 °C | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, with potential solubility in ethanol (B145695) and DMF. Considered to have low water solubility. | |
| Storage | Store as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Application Notes
This compound as a reference standard is primarily utilized in the quantification of its presence in plant extracts and herbal formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for the analysis of diterpenoids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase its volatility.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and matrices.
Protocol 1: Quantification of this compound using HPLC
This protocol is adapted from established methods for the analysis of diterpenes in Salvia species.
1. Instrumentation and Chromatographic Conditions (Proposed)
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection in the low UV range (e.g., 210 nm) is suggested. A DAD can be used to identify the optimal wavelength.
-
Injection Volume: 10 µL
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or DMSO in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation (from Salvia verbenaca extract)
-
Extraction: Macerate 1 g of powdered, dried plant material with 20 mL of methanol at room temperature for 24 hours.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. Method Validation Parameters (Hypothetical)
The following table presents hypothetical performance characteristics for a validated HPLC method for this compound, based on typical values for similar compounds. Actual values must be determined experimentally.
| Parameter | Expected Range |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 2% |
Protocol 2: Quantification of this compound using GC-MS
This protocol requires a derivatization step to increase the volatility of this compound. Silylation is a common derivatization technique for compounds with hydroxyl and carboxyl groups.
1. Instrumentation and GC-MS Conditions (Proposed)
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program (Example):
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
2. Derivatization
-
Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Preparation of Standard and Sample Solutions
-
Prepare standard and sample solutions as described in the HPLC protocol. The derivatization step should be performed on the dried residue of these solutions.
4. Method Validation Parameters (Hypothetical)
| Parameter | Expected Range |
| Linearity (Concentration Range) | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 1.0 µg/mL |
| Recovery (%) | 90 - 110% |
| Precision (RSD %) | < 5% |
Visualizations
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in a plant extract using a reference standard.
Logical Relationship for Method Selection
The choice between HPLC and GC-MS depends on several factors related to the analyte and the research objectives.
References
In Vitro Assays Using Verbascoside: Application Notes and Protocols for Anti-Inflammatory and Anticancer Research
A Note on "Verbenacine": Initial literature searches for a compound specifically named "this compound" did not yield significant results. However, the query context suggests a likely interest in the bioactive compounds derived from plants of the Verbena genus. A prominent and well-researched compound found in Verbena officinalis and other related species is Verbascoside (also known as Acteoside). This document will, therefore, focus on the in vitro applications of Verbascoside, a compound with established anti-inflammatory and anticancer properties.
Introduction
Verbascoside is a phenylethanoid glycoside found in numerous plant species, notably from the Verbena and Salvia genera. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer effects.[1] These properties make Verbascoside a compelling candidate for drug discovery and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the in vitro bioactivities of Verbascoside.
Anti-Inflammatory Activity of Verbascoside
Verbascoside has been shown to exert significant anti-inflammatory effects in various in vitro models. Its mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory mediators.[2][3]
Key In Vitro Assays for Anti-Inflammatory Effects
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages: To assess the inhibition of the inflammatory mediator nitric oxide.
-
Cytokine Release Assays (ELISA): To quantify the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Cyclooxygenase (COX-2) Expression Analysis (Western Blot/qPCR): To determine the effect on the expression of this key inflammatory enzyme.
Quantitative Data Summary: Anti-Inflammatory Activity of Verbascoside
| Assay | Cell Line | Stimulant | Verbascoside Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not specified | Inhibition of NO production | [4] |
| Cytokine Release (TNF-α, IL-6, IL-1β) | THP-1 | IL-32 | Not specified | Inhibition of cytokine expression | [2] |
| COX-2 Expression | Human Neutrophils | LPS | 1%, 3%, 5% (extract) | Suppression of COX-2 mRNA expression | |
| NF-κB Activation | A549 | LPS | Not specified | Inhibition of NF-κB signaling pathway |
Signaling Pathway: Verbascoside in NF-κB Mediated Inflammation
References
Verbenacine: Application Notes and Protocols for Cell Culture Treatment
A scarcity of public-domain information exists for the diterpenoid Verbenacine. Isolated from Salvia verbenaca, its specific biological effects and mechanism of action in cell culture are not well-documented in currently available scientific literature.[1][2][3][4] The following application notes and protocols are therefore provided as a general framework for researchers investigating novel compounds such as this compound. The specific parameters and experimental details would require empirical determination.
Introduction
This compound is a diterpene that has been isolated from the aerial parts of Salvia verbenaca.[1] As a member of the terpenoid class of natural products, it holds potential for biological activity. Terpenoids have been noted for a variety of effects, including roles in anticancer, anti-inflammatory, and antimicrobial activities. This document provides a generalized protocol for the initial investigation of this compound in a cell culture setting, including cytotoxicity assessment, and outlines a hypothetical signaling pathway that could be investigated based on the activities of other diterpenes.
Quantitative Data Summary
Due to the limited research on this compound, specific quantitative data such as IC50 values are not available. The following table is a template that researchers can use to structure their data upon experimental determination.
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Key Observations |
| Example: Human Cancer Cell Line (e.g., A549) | 24 | To be determined | e.g., Morphological changes, decreased cell viability |
| Example: Human Cancer Cell Line (e.g., A549) | 48 | To be determined | e.g., Increased apoptosis markers |
| Example: Normal Human Cell Line (e.g., HFF-1) | 24 | To be determined | e.g., Minimal cytotoxicity observed |
| Example: Normal Human Cell Line (e.g., HFF-1) | 48 | To be determined | e.g., No significant effect on cell proliferation |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Cell Culture and Maintenance
A foundational aspect of studying the effects of any compound is the proper maintenance of cell lines.
-
Cell Lines and Media:
-
Select appropriate cancer and non-cancerous cell lines for your experimental goals.
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). For example, DMEM for A549 cells.
-
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 70-80% confluency to maintain exponential growth.
This compound Preparation
Proper handling of the compound is critical for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5%).
Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the effect of a compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualization of Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway that this compound might influence, based on common mechanisms of other diterpenes, and a general experimental workflow for its initial characterization.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and salvinine: two new diterpenes from Salvia verbenaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Verbenacine for Antibacterial Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbenacine is a diterpene that has been isolated from Salvia verbenaca.[1] While research into the specific antibacterial properties of isolated this compound is limited, various extracts of Salvia verbenaca have demonstrated antibacterial potential against a range of both Gram-positive and Gram-negative bacteria.[1][2] This suggests that this compound, as a constituent of this plant, may contribute to its overall antimicrobial profile. These application notes provide a framework for the screening and evaluation of this compound or plant extracts containing it for antibacterial activity. The following protocols are standard methods for assessing the antibacterial efficacy of novel compounds.
Data Presentation: Antibacterial Activity of Salvia verbenaca Extracts
Table 1: Zone of Inhibition of Salvia verbenaca Ethanol (B145695) Extract
| Bacterial Strain | Inhibition Zone Diameter (mm) |
| Staphylococcus epidermidis (MU 30) | 9 |
| Bacillus subtilis (ATCC 6633) | 9 |
| Staphylococcus aureus (MU 44) | 10 |
| Staphylococcus aureus (MU 38) | 9 |
| Staphylococcus aureus (ATCC 25923) | 11 |
Data adapted from a study on the antibacterial potential of the ethanol extract from S. verbenaca aerial parts.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to screen for and quantify the antibacterial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]
Materials:
-
This compound stock solution (of known concentration)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the wells of a 96-well plate. The concentration range should be chosen based on preliminary screening or expected efficacy.
-
To each well, add a standardized inoculum of the test bacteria to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only, no bacteria or this compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or inoculation loop
-
Incubator
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.
-
Spot the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, indicating a 99.9% reduction in the initial inoculum.
Protocol 3: Agar Disc Diffusion Assay
This method assesses the susceptibility of bacteria to the antimicrobial agent.
Materials:
-
This compound solution (of known concentration)
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial culture in logarithmic growth phase
-
Sterile MHA plates
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of the this compound solution.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plate.
-
Include a positive control disc (containing a known antibiotic) and a negative control disc (containing the solvent used to dissolve this compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for antibacterial activity screening.
Potential Mechanism of Action: Disruption of Bacterial Cell Membrane
While the specific mechanism of action for this compound is not yet elucidated, many natural antimicrobial compounds target the bacterial cell membrane.
Caption: Hypothetical mechanism of membrane disruption.
Bacterial Signaling Pathway: Two-Component System
Two-component signal transduction systems are a common mechanism in bacteria for sensing and responding to environmental stimuli, making them a potential target for novel antibacterial agents.
Caption: General bacterial two-component signaling pathway.
References
Application Notes and Protocols: Berberine in Anticancer Research
A Note on the Topic: Initial searches for "verbenacine" in the context of anticancer research yielded no significant results. It is highly probable that this was a typographical error and the intended compound was "berberine," a well-researched natural product with extensive documentation of its anticancer properties. The following application notes and protocols are therefore based on the available scientific literature for berberine (B55584) .
Introduction
Berberine, a natural isoquinoline (B145761) alkaloid extracted from plants such as Coptis chinensis (Chinese goldthread) and Berberis vulgaris (barberry), has a long history in traditional medicine. Modern scientific research has unveiled its potent anticancer activities, making it a subject of intense investigation for its therapeutic potential. Berberine exerts its effects through a multi-targeted approach, influencing a variety of cellular processes to inhibit cancer cell growth, induce cell death, and prevent metastasis.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the anticancer applications of berberine.
Mechanism of Action
Berberine's anticancer effects are attributed to its ability to modulate multiple oncogenic signaling pathways.[4][5] Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.
Key Signaling Pathways Modulated by Berberine
Berberine has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Berberine can inhibit this pathway, leading to decreased cancer cell proliferation and survival.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Berberine has been shown to modulate this pathway to exert its anticancer effects.
-
Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is common in many cancers. Berberine can inhibit this pathway, leading to a reduction in cancer cell proliferation and invasion.
-
JAK/STAT Pathway: This pathway is involved in inflammation and immunity and its aberrant activation is linked to cancer development. Berbamine, a structurally similar compound, has been shown to modulate this pathway.
-
TGF-β/SMAD Pathway: This pathway has a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages. Berbamine has been reported to activate this pathway to inhibit cancer progression.
Data Presentation: In Vitro Cytotoxicity of Berberine
The cytotoxic effects of berberine have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes representative IC50 values for berberine in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | |
| HT-29 | Colon Cancer | 52.37 ± 3.45 | |
| SNU-5 | Gastric Carcinoma | 48 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of berberine on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Berberine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of berberine in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, replace the medium with the medium containing different concentrations of berberine. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by berberine.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Berberine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with berberine at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of berberine on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Berberine
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with berberine for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a compound using a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., Nude, SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Berberine formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) mixed with or without Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer berberine or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, western blotting).
Visualizations
Signaling Pathways
References
- 1. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing analytical methods for Verbenacine quantification
Abstract
This document provides detailed methodologies for the quantitative analysis of Verbenacine in various sample matrices. The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide also includes a hypothetical signaling pathway potentially modulated by this compound to provide a broader context for its biological investigation.
Introduction
This compound, a compound of increasing interest, requires robust and reliable analytical methods for its quantification in research and development. Accurate measurement is critical for pharmacokinetic studies, quality control of formulations, and understanding its mechanism of action. This application note outlines validated protocols for three common analytical techniques, ensuring high sensitivity, specificity, and reproducibility.
Analytical Methods
A comparative summary of the analytical methods for this compound quantification is presented below. The choice of method will depend on the required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely accessible and reliable technique for quantifying this compound in bulk materials and simple formulations.[1][2][3][4][5]
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and 0.1% Formic Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| **Linearity (r²) ** | > 0.999 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| **Linearity (r²) ** | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound if the compound is volatile or can be derivatized to increase its volatility. This method is particularly useful for identifying and quantifying impurities.
Table 3: GC-MS Method Parameters and Performance
| Parameter | Value |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
| **Linearity (r²) ** | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent (mobile phase for HPLC and LC-MS/MS, or a derivatizing agent for GC-MS) to cover the desired concentration range.
-
Sample Preparation:
-
Bulk Material/Formulation: Dissolve a known amount of the sample in the appropriate solvent, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.
-
Biological Matrix (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute, centrifuge at 10,000 rpm for 10 minutes, and collect the supernatant for analysis. For higher purity, a solid-phase extraction (SPE) may be necessary.
-
HPLC-UV Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the series of working standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
LC-MS/MS Protocol
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Optimize the MS parameters (e.g., capillary voltage, gas flow, collision energy) by infusing a standard solution of this compound.
-
Establish the Multiple Reaction Monitoring (MRM) transitions.
-
Inject a blank and the working standards to create a calibration curve.
-
Inject the prepared samples.
-
Process the data using the appropriate software to quantify this compound.
GC-MS Protocol
-
Condition the GC column according to the manufacturer's instructions.
-
(If necessary) Derivatize the standards and samples to improve volatility and thermal stability.
-
Inject a blank solvent.
-
Inject the derivatized standards to build a calibration curve.
-
Inject the derivatized samples.
-
Identify this compound based on its retention time and mass spectrum, and quantify using the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for Sample Analysis
Caption: General experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway Modulated by this compound
Based on the known activities of other natural alkaloids, this compound may interact with key cellular signaling pathways involved in inflammation and cell proliferation.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
The analytical methods presented in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available resources. The provided protocols and performance characteristics serve as a starting point for method development and validation in your laboratory.
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Verbenalin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Effective evaluation of a compound's pharmacokinetics relies on the clear and concise presentation of quantitative data. When conducting studies on Verbenalin, it is recommended to summarize the key pharmacokinetic parameters in a tabular format for easy comparison across different animal models, doses, and routes of administration.
Table 1: Hypothetical Pharmacokinetic Parameters of Verbenalin in Sprague-Dawley Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t₁/₂ (h) | CL/F (mL/h/kg) | Vz/F (L/kg) |
| 10 | 150 ± 25 | 1.5 ± 0.5 | 650 ± 90 | 680 ± 100 | 4.2 ± 0.8 | 14700 ± 2500 | 88.2 ± 15.0 |
| 50 | 720 ± 110 | 2.0 ± 0.5 | 3500 ± 550 | 3650 ± 600 | 5.1 ± 1.0 | 13700 ± 2200 | 97.5 ± 18.0 |
| 200 | 2800 ± 450 | 2.0 ± 0.5 | 15000 ± 2800 | 15500 ± 3000 | 5.5 ± 1.2 | 12900 ± 2400 | 100.1 ± 20.0 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Table 2: Hypothetical Pharmacokinetic Parameters of Verbenalin in Beagle Dogs (Intravenous Administration)
| Dose (mg/kg) | C₀ (ng/mL) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t₁/₂ (h) | CL (mL/h/kg) | Vss (L/kg) |
| 5 | 850 ± 150 | 1200 ± 200 | 1250 ± 220 | 3.8 ± 0.7 | 4000 ± 700 | 20.5 ± 4.0 |
| 25 | 4300 ± 700 | 6100 ± 1000 | 6300 ± 1100 | 4.0 ± 0.8 | 3970 ± 650 | 21.0 ± 4.2 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of Verbenalin in a rat model. These can be adapted for other species as required.
Protocol 1: Oral Administration Pharmacokinetic Study in Rats
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard laboratory chow and water.
2. Drug Preparation and Administration:
-
Prepare a suspension or solution of Verbenalin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.
-
Administer Verbenalin via oral gavage at the desired dose levels.
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of Verbenalin in plasma, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t₁/₂), clearance (CL/F), and volume of distribution (Vz/F).
Protocol 2: Intravenous Administration Pharmacokinetic Study in Rats
1. Animals and Housing:
-
As described in Protocol 1. Consider using rats fitted with a jugular vein cannula for ease of dosing and repeated blood sampling.
2. Drug Preparation and Administration:
-
Prepare a sterile solution of Verbenalin in a suitable vehicle for intravenous injection (e.g., saline).
-
Administer Verbenalin as a single bolus injection via the tail vein or a jugular vein cannula at the desired dose.
3. Blood Sampling:
-
Collect blood samples at appropriate time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process and store the plasma samples as described in Protocol 1.
4. Bioanalytical Method and Pharmacokinetic Analysis:
-
As described in Protocol 1. For intravenous studies, key parameters include initial concentration (C₀), AUC, half-life (t₁/₂), clearance (CL), and volume of distribution at steady state (Vss).
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Logical Relationship of Pharmacokinetic Parameters
This diagram illustrates the relationship between primary and secondary pharmacokinetic parameters.
Caption: Relationship between primary and secondary pharmacokinetic parameters.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Verbenacine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low verbenacine (B158102) yield during extraction from Salvia verbenaca.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a diterpene compound that has been isolated from the aerial parts of Salvia verbenaca, a plant belonging to the Lamiaceae family. Diterpenes from Salvia species are of interest for their potential biological activities.
Q2: What are the common methods for extracting this compound and other diterpenes from Salvia species?
Common extraction methods for diterpenes from Salvia and other plants include:
-
Conventional Solvent Extraction: Maceration, percolation, and Soxhlet extraction are widely used methods that involve the use of organic solvents.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Q3: Why am I experiencing a low yield of this compound in my extraction?
Low yields of this compound can be attributed to several factors, including:
-
Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for this specific compound.
-
Inappropriate Solvent Selection: The polarity of the extraction solvent plays a crucial role in selectively dissolving this compound.
-
Non-ideal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to plant material can significantly impact the yield.
-
Poor Quality of Plant Material: The concentration of this compound in Salvia verbenaca can vary depending on the plant's age, growing conditions, and harvesting time.
-
Degradation of the Compound: this compound may be sensitive to high temperatures or prolonged extraction times, leading to degradation.
-
Inefficient Particle Size Reduction: The surface area of the plant material available for solvent contact is a critical factor.
Q4: How can I improve the yield of this compound?
To enhance the extraction yield, a systematic optimization of the extraction process is recommended. This includes selecting the most suitable extraction method, optimizing solvent polarity, temperature, and time, and ensuring proper preparation of the plant material. The troubleshooting guide below provides more specific recommendations.
Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low this compound yields.
Table 1: Troubleshooting Low this compound Yield
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Extraction Efficiency | Suboptimal Extraction Method | Switch to a more efficient method such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve cell wall disruption and mass transfer. | Increased yield due to enhanced extraction kinetics. |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol (B145695), methanol). A mixture of solvents may also be effective. For similar diterpenes in Salvia, petroleum ether and ethanol have shown good results.[1] | Improved selectivity and solubility of this compound, leading to higher yield. | |
| Insufficient Extraction Time | Perform a time-course study to determine the optimal extraction duration for your chosen method. For some diterpenes, percolation followed by reflux has proven efficient.[1] | Ensure complete extraction without significant degradation of the target compound. | |
| Suboptimal Temperature | Optimize the extraction temperature. While higher temperatures can increase solubility, they may also lead to the degradation of thermolabile compounds. For some terpenes, temperatures around 130-150°C in subcritical water extraction have been optimal.[2] | Balance between increased extraction rate and minimized thermal degradation. | |
| Poor Sample Preparation | Inadequate Grinding of Plant Material | Grind the dried aerial parts of Salvia verbenaca to a fine, uniform powder. A smaller particle size increases the surface area for solvent contact. Studies on Salvia species recommend a particle size of around 0.2 mm for efficient extraction. | Enhanced solvent penetration and diffusion, leading to a higher extraction yield. |
| Compound Degradation | Thermal Instability | For heat-sensitive compounds, consider non-thermal or low-temperature methods like maceration or ultrasound-assisted extraction at controlled temperatures. Soxhlet extraction, while efficient, may degrade thermolabile compounds.[3] | Preservation of this compound integrity and prevention of yield loss due to degradation. |
| Prolonged Exposure to Solvents | Minimize the extraction time to the optimized duration to reduce the risk of compound degradation or isomerization in the solvent. | Reduced formation of artifacts and preservation of the native this compound structure. |
Experimental Protocols
The following are detailed methodologies for key extraction techniques that can be adapted and optimized for this compound extraction.
Protocol 1: Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that is effective but may expose the compound to prolonged heat.
Materials:
-
Dried and powdered aerial parts of Salvia verbenaca
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., ethanol, hexane, or petroleum ether)
-
Rotary evaporator
Procedure:
-
Accurately weigh 20-30 g of the finely powdered Salvia verbenaca material.
-
Place the powdered material into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask with 250-300 mL of the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and place it on the heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material.
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Dismantle the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude this compound extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and often more efficient method that utilizes ultrasonic energy.
Materials:
-
Dried and powdered aerial parts of Salvia verbenaca
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Extraction solvent (e.g., 70% ethanol)
-
Filtration system (e.g., filter paper or vacuum filtration)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered Salvia verbenaca material and place it in a beaker.
-
Add 100 mL of the chosen solvent to the beaker (a 1:10 solid-to-liquid ratio is a good starting point).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). Maintain a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.
-
After sonication, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is another rapid extraction technique that uses microwave energy.
Materials:
-
Dried and powdered aerial parts of Salvia verbenaca
-
Microwave extraction system
-
Extraction vessel
-
Extraction solvent (e.g., methanol)
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place 5 g of the powdered Salvia verbenaca material into the microwave extraction vessel.
-
Add 50 mL of the chosen solvent to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400-600 W) and extraction time (e.g., 5-10 minutes). The temperature can also be controlled in many modern systems.
-
After the extraction cycle is complete, allow the vessel to cool before opening.
-
Filter the extract to remove the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizations
Logical Workflow for Troubleshooting Low Yield
This diagram illustrates a systematic approach to diagnosing and resolving issues of low this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Workflow for Optimized this compound Extraction
This diagram outlines the key steps in an optimized extraction protocol for this compound.
Caption: Optimized experimental workflow for this compound extraction.
References
Verbenacine Stability in Solution: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verbenacine. The information provided is intended to help address common stability challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound in solution.
Issue 1: Rapid Degradation of this compound in Solution
-
Possible Cause: this compound, as a diterpene, may be susceptible to degradation under common laboratory conditions. Factors such as solvent choice, pH, light exposure, and temperature can significantly impact its stability.
-
Troubleshooting Steps:
-
Solvent Selection:
-
Evaluate the compatibility of your chosen solvent with this compound. Polar protic solvents may facilitate hydrolysis.
-
Consider using aprotic solvents or buffered aqueous solutions to maintain a stable pH.
-
-
pH Optimization:
-
Determine the optimal pH range for this compound stability. Diterpenes can be sensitive to acidic or alkaline conditions.
-
Use buffers to maintain a consistent pH throughout your experiment.
-
-
Light Protection:
-
Protect your this compound solutions from light by using amber vials or covering containers with aluminum foil. Photodegradation can be a significant issue for many natural products.
-
-
Temperature Control:
-
Store stock solutions and experimental samples at appropriate temperatures. For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing (-20 °C or -80 °C) may be necessary. Avoid repeated freeze-thaw cycles.
-
-
Issue 2: Precipitation of this compound from Solution
-
Possible Cause: this compound may have limited solubility in your chosen solvent system, leading to precipitation over time or with changes in temperature.
-
Troubleshooting Steps:
-
Solubility Assessment:
-
Determine the solubility of this compound in various solvents to identify the most appropriate one for your desired concentration.
-
-
Co-solvent Usage:
-
Consider using a co-solvent system to improve solubility. For example, a small percentage of DMSO or ethanol (B145695) in an aqueous buffer can enhance the solubility of hydrophobic compounds.
-
-
Use of Solubilizing Agents:
-
Inclusion complexes with cyclodextrins can be employed to increase the aqueous solubility of poorly soluble molecules.
-
-
Issue 3: Inconsistent Results in Biological Assays
-
Possible Cause: Variability in the stability of this compound solutions can lead to inconsistent results in biological assays. Degradation of the active compound will reduce its effective concentration.
-
Troubleshooting Steps:
-
Freshly Prepared Solutions:
-
Whenever possible, use freshly prepared this compound solutions for your experiments.
-
-
Stability-Indicating Assay:
-
Develop and use a stability-indicating analytical method, such as HPLC, to confirm the concentration and integrity of this compound in your solutions before each experiment.
-
-
Control for Degradation:
-
Include a "degraded" this compound sample as a negative control in your assays to understand the impact of potential degradation products on your results.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound have not been extensively studied, diterpenes are generally susceptible to oxidation, hydrolysis, and isomerization.[1] The presence of hydroxyl and carboxylic acid functional groups in this compound suggests that it may be prone to esterification or lactonization under certain conditions. Forced degradation studies are recommended to identify the specific degradation products and pathways for this compound.[2]
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation.[3] This helps in identifying potential degradation products and developing a stability-indicating analytical method. A typical forced degradation study would include exposure to:
-
Acidic conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal stress: e.g., heating the solid compound or a solution.
-
Photolytic stress: e.g., exposing the solution to UV light.
Q3: What analytical methods are suitable for assessing this compound stability?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable method for quantifying this compound and detecting its degradation products.[4] A reversed-phase C18 column is often used for the analysis of diterpenes.
Q4: Are there any general guidelines for the stability testing of natural products?
A4: Yes, regulatory bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) provide guidelines for stability testing of drug substances and products, which can be adapted for natural products.[5] These guidelines outline the conditions for accelerated and long-term stability studies.
Data Presentation
Researchers should meticulously record and present their stability data. The following tables provide a template for organizing quantitative results from a stability study.
Table 1: this compound Stability Under Different pH Conditions
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Appearance of Degradation Peaks (Yes/No) |
| 2.0 | ||||
| 4.0 | ||||
| 7.0 | ||||
| 9.0 | ||||
| 11.0 |
Table 2: this compound Stability Under Different Temperature Conditions
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation | Appearance of Degradation Peaks (Yes/No) |
| 4 | ||||
| 25 | ||||
| 40 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Assessment
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Optimization will be required based on the specific instrumentation and this compound purity.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point for diterpene analysis.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (a common range for diterpenes is 210-280 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the stability samples.
-
-
Sample Preparation:
-
At each time point of the stability study, withdraw an aliquot of the this compound solution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the stability samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
-
Quantification:
-
Calculate the concentration of this compound in the stability samples using the standard curve.
-
Calculate the percentage of degradation over time.
-
Visualizations
Hypothetical Signaling Pathway for this compound
Given that extracts from Salvia verbenaca have demonstrated anti-inflammatory properties, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a known target for many diterpenoids.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for a this compound Stability Study
This diagram outlines the logical flow of a typical stability study for this compound.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Troubleshooting Verbenacine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Verbenacine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound, an acidic compound containing a carboxylic acid group, is most often caused by secondary interactions between the ionized analyte and the silica-based stationary phase of the HPLC column.[1][2] When the mobile phase pH is not acidic enough, the carboxylic acid group of this compound can deprotonate, leading to a negative charge. This ionized form can then interact with any exposed, positively charged sites on the column packing material, causing the peak to tail.
Q2: How does the mobile phase pH affect the peak shape of this compound?
Q3: What type of HPLC column is best suited for this compound analysis?
A3: For the reversed-phase HPLC analysis of acidic compounds like this compound, a C18 column is a common and suitable choice. To further minimize peak tailing, it is highly recommended to use a modern, high-purity silica (B1680970) column that is well end-capped. End-capping is a process that deactivates the residual silanol (B1196071) groups on the silica surface, reducing the potential for secondary interactions with acidic analytes.
Q4: Can sample preparation affect the peak shape of this compound?
A4: Yes, sample preparation can significantly impact peak shape. Two common issues are sample overload and solvent mismatch.
-
Sample Overload: Injecting too much this compound onto the column can saturate the stationary phase, leading to peak broadening and tailing. If you observe that the peak tailing worsens with increasing sample concentration, try diluting your sample.
-
Solvent Mismatch: The solvent in which your this compound sample is dissolved (the sample diluent) should be of similar or weaker eluotropic strength than your initial mobile phase. Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing and fronting. Ideally, the sample should be dissolved in the mobile phase itself.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues with this compound.
Problem: My this compound peak is tailing.
Below is a step-by-step workflow to diagnose and resolve the issue.
Caption: A logical workflow to diagnose and resolve this compound peak tailing in HPLC.
Quantitative Data Summary
Proper mobile phase preparation is crucial for reproducible results. The following table provides information on commonly used buffers for controlling mobile phase pH in the recommended range for this compound analysis.
| Buffer | pKa | Effective pH Range | UV Cutoff (nm) |
| Phosphate | 2.15, 7.20, 12.38 | 2.1 - 3.1, 6.2 - 8.2 | ~200 |
| Acetate | 4.76 | 3.8 - 5.8 | ~210 |
| Formate | 3.75 | 2.8 - 4.8 | ~210 |
Data compiled from various sources.
Experimental Protocol: HPLC Analysis of this compound
The following is a recommended starting method for the HPLC analysis of this compound, adapted from methods used for similar acidic diterpenoids. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the initial mobile phase composition (e.g., 30:70 acetonitrile:water with 1% acetic acid).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
3. System Suitability
Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
-
Tailing Factor (Asymmetry Factor): Should be between 0.9 and 1.5 for the this compound peak.
-
Theoretical Plates (N): A high number indicates good column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2% for replicate injections of a standard solution.
By following this guide, researchers can effectively troubleshoot peak tailing and other common issues in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Verbenacine solubility issues in biological buffers
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung umfassende Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zu Löslichkeitsproblemen von Verbenacin in biologischen Puffern.
Häufig gestellte Fragen (FAQs)
F1: Was ist Verbenacin und was sind seine grundlegenden chemischen Eigenschaften?
A1: Verbenacin ist eine Diterpenoid-Verbindung, die aus Pflanzen wie Wedelia trifida oder Salvia verbenaca isoliert werden kann.[1] Als Diterpenoid besitzt es eine hydrophobe chemische Struktur, was zu einer geringen Wasserlöslichkeit führt. Die Summenformel für Verbenacin lautet C20H30O3.[1]
F2: Warum löst sich mein Verbenacin in meinem biologischen Puffer (z. B. PBS) schlecht?
A2: Die schlechte Löslichkeit von Verbenacin in wässrigen Lösungen wie phosphatgepufferter Salzlösung (PBS) ist auf seine hydrophobe Diterpenoid-Struktur zurückzuführen.[1] Solche Moleküle neigen dazu, in wässrigen Umgebungen zu aggregieren und auszufallen, anstatt sich aufzulösen.
F3: Was ist der empfohlene Lösungsansatz für die Vorbereitung einer Verbenacin-Stammlösung für in-vitro-Experimente?
A3: Für die Herstellung von Stammlösungen von Verbenacin für in-vitro-Zellkulturexperimente wird Dimethylsulfoxid (DMSO) als Lösungsmittel empfohlen.[2] DMSO ist ein potentes organisches Lösungsmittel, das eine Vielzahl von hydrophoben Verbindungen auflösen kann und mit wässrigen Medien mischbar ist.[2]
F4: Wie sollte ich die Verbenacin-Stammlösung lagern?
A4: Zur Langzeitlagerung sollte die DMSO-Stammlösung aliquotiert und bei -20 °C oder -80 °C aufbewahrt werden, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden. Dies minimiert den Abbau der Verbindung und die Aufnahme von Wasser in das DMSO, was die Löslichkeit beeinträchtigen kann.
F5: Was sind die typischen Arbeitskonzentrationen von Verbenacin in Zellkulturen und wie hoch sollte die endgültige DMSO-Konzentration sein?
A5: Die wirksame Konzentration von Verbenacin hängt von der spezifischen Zelllinie und dem Assay ab. Es ist entscheidend, die Endkonzentration von DMSO in Ihrem Zellkulturmedium unter 0,5 % zu halten, um lösungsmittelinduzierte Zytotoxizität und Ausfällung zu minimieren.
Leitfaden zur Fehlerbehebung
Dieses Kapitel befasst sich mit häufigen Problemen, die beim Auflösen von Verbenacin in biologischen Puffern auftreten, und bietet systematische Lösungsansätze.
Problem: Mein Verbenacin fällt sofort aus, wenn ich es dem Kulturmedium zusetze.
-
Mögliche Ursache: Überschreitung der Löslichkeitsgrenze von Verbenacin im wässrigen Medium. Die schnelle Änderung der Lösungsmittelpolarität von einer hohen DMSO-Konzentration zu einer wässrigen Umgebung führt zur Ausfällung ("Crashing out").
-
Lösung:
-
Stufenweise Verdünnung: Führen Sie eine serielle Verdünnung Ihrer DMSO-Stammlösung in vorgewärmtem (37 °C) Zellkulturmedium durch. Geben Sie die Stammlösung tropfenweise unter leichtem Schwenken des Mediums hinzu.
-
Reduzieren Sie die Endkonzentration: Verringern Sie die angestrebte Endkonzentration von Verbenacin in Ihrem Experiment.
-
Vorgewärmtes Medium: Stellen Sie sicher, dass Ihr Zellkulturmedium vor der Zugabe der Verbenacin-Stammlösung auf 37 °C vorgewärmt ist.
-
Problem: Die Verbenacin-Lösung erscheint trüb oder es bilden sich mit der Zeit Partikel in der Kulturplatte.
-
Mögliche Ursache: Instabilität der Verbindung oder Überschreitung der Löslichkeitsgrenze im endgültigen Medium über die Zeit. Dies kann auch durch Temperaturänderungen oder Verdunstung des Mediums bei Langzeitkulturen verursacht werden.
-
Lösung:
-
Löslichkeitstest: Führen Sie einen Löslichkeitstest in Ihrem spezifischen Medium durch, um die maximale stabile Konzentration zu bestimmen (siehe experimentelle Protokolle unten).
-
Verwendung von Co-Lösungsmitteln oder Lösungsvermittlern: Für anspruchsvolle Anwendungen können Formulierungen mit PEG300 und Tween 80 in Betracht gezogen werden, um die Löslichkeit zu verbessern.
-
Frische Zubereitung: Bereiten Sie die Arbeitslösungen von Verbenacin kurz vor der Verwendung frisch zu.
-
Problem: Beobachtung von geringer oder keiner biologischen Aktivität.
-
Mögliche Ursache: Die Verbindung ist aus der Lösung ausgefallen, was zu einer geringeren effektiven Konzentration führt. Alternativ könnte die Verbindung im Medium abgebaut worden sein.
-
Lösung:
-
Überprüfen Sie die Löslichkeit: Bestätigen Sie visuell unter einem Mikroskop, dass keine Kristalle oder Ausfällungen in Ihren behandelten Wells vorhanden sind.
-
Optimieren Sie die Solubilisierung: Wenden Sie die oben genannten Techniken zur Verbesserung der Löslichkeit an.
-
Stabilitätsprüfung: Führen Sie einen Zeitverlauf durch, um die Stabilität von Verbenacin in Ihrem Kulturmedium zu bewerten.
-
Quantitative Datenzusammenfassung
Da spezifische quantitative Löslichkeitsdaten für Verbenacin in der wissenschaftlichen Literatur begrenzt sind, werden hier Daten für strukturell ähnliche Diterpenoide als Referenz aufgeführt.
| Eigenschaft | Wert | Anmerkungen |
| Verbenacin - Molekülformel | C20H30O3 | Diterpenoid |
| Steviol - Löslichkeit in Ethanol (B145695) | ~30 mg/mL | Steviol ist ein strukturell ähnliches Diterpenoid. |
| Steviol - Löslichkeit in DMSO | ~25 mg/mL | |
| Steviol - Löslichkeit in Ethanol:PBS (1:1, pH 7,2) | ~0,5 mg/mL | Dies deutet auf eine geringe Löslichkeit in gepufferten wässrigen Lösungen selbst mit einem Co-Lösungsmittel hin. |
| Kaurensäure - Löslichkeit in Wasser | 0,013 ± 0,003 mg/mL | Ein weiteres verwandtes Diterpenoid mit sehr geringer Wasserlöslichkeit. |
| Empfohlene Endkonzentration von DMSO in der Zellkultur | < 0,5 % | Um Zytotoxizität und Ausfällung zu vermeiden. |
Experimentelle Protokolle
Protokoll 1: Zubereitung einer 10 mM Verbenacin-Stammlösung in DMSO
-
Berechnung: Berechnen Sie die erforderliche Menge an Verbenacin und DMSO. Für eine 10 mM Stammlösung benötigen Sie 3,185 mg Verbenacin pro 1 mL DMSO (basierend auf einem Molekulargewicht von 318,45 g/mol ).
-
Abwiegen: Wiegen Sie das Verbenacin-Pulver genau ab und geben Sie es in ein steriles Mikrozentrifugenröhrchen.
-
Auflösen: Geben Sie das berechnete Volumen wasserfreies DMSO in das Röhrchen.
-
Mischen: Vortexen Sie das Röhrchen, bis das Verbenacin vollständig gelöst ist. Falls erforderlich, erwärmen Sie das Röhrchen vorsichtig auf 37 °C oder beschallen Sie es kurz in einem Wasserbad, um die Auflösung zu unterstützen.
-
Aliquotieren und Lagern: Sobald es vollständig gelöst ist, aliquotieren Sie die Stammlösung in kleinere Einweg-Volumina. Lagern Sie die Aliquots bei -20 °C für den kurzfristigen Gebrauch oder bei -80 °C für die Langzeitlagerung.
Protokoll 2: Bestimmung der maximalen löslichen Konzentration in Zellkulturmedium
-
Serielle Verdünnung vorbereiten: Beginnen Sie mit Ihrer hochkonzentrierten DMSO-Stammlösung von Verbenacin und bereiten Sie eine 2-fache serielle Verdünnung in DMSO vor.
-
Zugabe zum Medium: Geben Sie in einer 96-Well-Platte ein festes Volumen jeder DMSO-Verdünnung in ein entsprechendes Well, das Ihr vollständiges Zellkulturmedium enthält. Fügen Sie zum Beispiel 2 µL jeder DMSO-Verdünnung zu 200 µL Medium hinzu. Schließen Sie eine reine DMSO-Kontrolle ein.
-
Inkubieren und Beobachten: Inkubieren Sie die Platte bei 37 °C und 5 % CO2.
-
Ausfällung beurteilen: Untersuchen Sie die Wells zu verschiedenen Zeitpunkten (z. B. 0, 2, 6 und 24 Stunden) visuell auf Anzeichen von Trübung oder Ausfällung. Für eine quantitative Bewertung kann die Extinktion der Platte bei 600 nm gemessen werden. Ein Anstieg der Extinktion deutet auf eine Ausfällung hin.
-
Maximale lösliche Konzentration bestimmen: Die höchste Konzentration, die klar bleibt, ist Ihre maximale lösliche Arbeitskonzentration unter diesen Bedingungen.
Visualisierungen von Signalwegen
Hinweis: Die spezifischen molekularen Ziele von Verbenacin sind noch nicht umfassend geklärt. Die folgenden Diagramme stellen hypothetische Signalwege dar, die durch Diterpenoid-Verbindungen beeinflusst werden könnten, basierend auf der Literatur zu verwandten Naturstoffen.
Abbildung 1: Experimenteller Arbeitsablauf zur Solubilisierung von Verbenacin.
Abbildung 2: Hypothetischer intrinsischer Apoptose-Signalweg.
Abbildung 3: Hypothetischer NF-κB-Signalweg.
References
Preventing Verbenacine degradation during storage
Disclaimer: Initial searches for "Verbenacine" did not yield specific information, suggesting it may be a novel, proprietary, or misspelled compound name. This guide uses Verbascoside , a well-researched phenylethanoid glycoside with known stability challenges, as a representative model to illustrate best practices in preventing degradation during storage. The principles and methods described here are broadly applicable to other sensitive phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: My Verbascoside solution is changing color. What does this indicate?
A1: A color change in your Verbascoside solution, often to a yellow or brownish hue, typically indicates degradation. This is primarily due to oxidation of the catechol moieties in the Verbascoside structure. This process is accelerated by exposure to light, elevated temperatures, and neutral to alkaline pH.
Q2: What are the primary factors that cause Verbascoside degradation?
A2: The main factors contributing to Verbascoside degradation are:
-
pH: Verbascoside is significantly more stable in acidic conditions (pH 5) and degrades rapidly in neutral (pH 7) or alkaline solutions.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[3]
-
Light: Exposure to light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: What are the ideal storage conditions for Verbascoside?
A3: For optimal stability, Verbascoside should be stored under the following conditions:
-
Temperature: For long-term storage, maintain at -20°C or below. For short-term storage, refrigeration at 2-8°C is recommended.
-
pH: If in solution, it should be buffered to an acidic pH (e.g., pH 5).[2]
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Atmosphere: For maximum stability, solutions can be purged with an inert gas like nitrogen or argon to remove dissolved oxygen.
Q4: Can I store Verbascoside in a DMSO solution?
A4: While DMSO is a common solvent, long-term storage in DMSO at room temperature is not recommended due to the potential for oxidation. If DMSO is necessary, prepare fresh solutions and store them at -20°C or -80°C for long-term use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or biological activity | Chemical degradation of Verbascoside. | Verify storage conditions (temperature, pH, light exposure). Prepare fresh solutions from a solid, properly stored stock. Quantify the concentration of your current solution using a validated analytical method like HPLC. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | The primary degradation pathway is hydrolysis of the ester bond.[3] This can be minimized by maintaining a low storage temperature and an acidic pH. |
| Inconsistent experimental results | Inconsistent concentration of Verbascoside due to degradation between experiments. | Prepare and quantify a stock solution, then aliquot and freeze at -80°C. Use a fresh aliquot for each experiment. |
| Precipitation of Verbascoside in aqueous solution | Poor solubility at high concentrations or interaction with buffer components. | Ensure the concentration is within the solubility limits for your chosen buffer system. Consider using a co-solvent like ethanol (B145695) if compatible with your experimental design. A study showed good stability in an 80:20 ethanol:water solution at room temperature. |
Quantitative Data Summary
The stability of Verbascoside is highly dependent on the storage conditions. Below is a summary of data from stability studies.
Table 1: Effect of pH and Temperature on Verbascoside Stability in Buffered Solutions
| pH | Storage Condition | Stability after 2 weeks | Stability after 3 weeks | Stability after 60 days |
| 7 | Room Temperature | - | Completely degraded | - |
| 7 | 40°C (Accelerated) | Completely degraded | - | - |
| 6 | Room Temperature | - | - | Completely degraded |
| 5 | Room Temperature (in the dark) | - | - | 73% remaining |
Table 2: Shelf-life of Verbascoside in Different Formulations
| Formulation | Activation Energy (Ea) (kJ mol⁻¹) | Shelf-life |
| AE Extract Solution | 49.24 | 12 days |
| AE Extract | 78.03 | 75 days |
| AE Extract-loaded SLNs | 76.16 | 153 days |
AE = Acanthus ebracteatus, SLNs = Solid Lipid Nanoparticles
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Verbascoside Quantification
This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify Verbascoside and separate it from its degradation products.
1. Materials and Reagents:
-
Verbascoside reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other acidifier like formic acid)
-
Mobile phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).
-
Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
3. Chromatographic Conditions:
-
Mobile Phase: A linear gradient starting from 95% Solvent A and 5% Solvent B, progressing to 100% Solvent B over 35 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 5-20 µL.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of Verbascoside reference standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the Verbascoside samples to be tested with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of Verbascoside in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of Verbascoside in the test samples.
Visualizations
Caption: Factors and pathways of Verbascoside degradation.
Caption: Workflow for a Verbascoside stability study.
References
- 1. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Verbenacine Interference in High-Throughput Screening: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of compounds like Verbenacine and its analogs in high-throughput screening (HTS) assays. While "this compound" is not a commonly referenced compound in scientific literature, this guide addresses common issues encountered with structurally related natural products, using Berbamine as a primary example, and provides general strategies for mitigating assay interference.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in high-throughput screening?
A1: Compound interference in HTS refers to the phenomenon where a test compound produces a false-positive or false-negative result in an assay not by interacting with the intended biological target, but by interfering with the assay's detection system.[1][2][3] This can be a reproducible and concentration-dependent effect, mimicking the characteristics of a true hit.[1] Such interference can obscure genuine active compounds and lead to a significant waste of resources if not identified and addressed early in the drug discovery process.[4]
Q2: What are the common mechanisms of assay interference?
A2: Assay interference can occur through various mechanisms, including:
-
Compound Autofluorescence: The intrinsic fluorescence of a compound can mask or mimic the assay signal.
-
Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorophore.
-
Inhibition of Reporter Enzymes: Compounds can directly inhibit reporter enzymes, such as luciferase, commonly used in HTS assays.
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically interact with proteins, leading to inhibition.
-
Chemical Reactivity: Some compounds are chemically reactive and can covalently modify proteins or other assay components.
-
Light Scattering: Particulate matter or compound precipitation can scatter light, affecting absorbance or fluorescence readings.
-
Interference with Assay Reagents: Compounds may interact with assay reagents, such as chelating essential metal ions.
Q3: How can I determine if my compound of interest, like a this compound analog, is causing assay interference?
A3: A systematic approach involving a series of counter-screens and orthogonal assays is crucial. Key steps include:
-
Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. Non-specific activity often results in steep or unusual curve shapes.
-
Visual Inspection: During assay plate reading, visually inspect for precipitation or turbidity.
-
Counter-Screens: Perform assays in the absence of the biological target to see if the compound still generates a signal.
-
Orthogonal Assays: Test the compound in a secondary assay that has a different detection method but measures the same biological endpoint.
-
Biophysical Methods: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target.
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered during HTS campaigns that may be attributed to compound interference.
| Observed Problem | Potential Cause | Recommended Action |
| High rate of false positives in a primary screen. | Compound interference with the assay technology. | Implement a robust hit confirmation strategy including dose-response validation, counter-screens, and orthogonal assays. |
| Inconsistent results between primary and secondary assays. | The primary assay is susceptible to a specific interference mechanism not present in the secondary assay. | Carefully analyze the differences in assay technologies (e.g., fluorescence vs. luminescence, different reporter enzymes). |
| Activity is observed in a cell-free assay but not in a cell-based assay. | The compound may be an aggregator, which is less likely to occur in the cellular environment, or it may have poor cell permeability. | Test for aggregation using methods like dynamic light scattering (DLS). Assess cell permeability using standard assays. |
| Steep, non-sigmoidal dose-response curves. | Potential for non-specific mechanisms like aggregation or cytotoxicity. | Lower the compound concentration range and perform cytotoxicity assays in parallel. |
| Fluorescent signal detected in wells containing only the compound and buffer. | The compound is autofluorescent at the assay's excitation and emission wavelengths. | Measure the compound's fluorescence spectrum and consider using a red-shifted fluorophore in the assay to minimize overlap. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound exhibits intrinsic fluorescence that could interfere with a fluorescence-based HTS assay.
Methodology:
-
Prepare Compound Dilutions: Create a serial dilution of the test compound in the same assay buffer used for the HTS. A typical concentration range would be from the highest screening concentration down to sub-micromolar levels.
-
Plate Layout: In a microplate (e.g., 384-well), add the compound dilutions to designated wells. Include wells with assay buffer only as a negative control and a known fluorescent compound as a positive control.
-
Plate Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary HTS assay.
-
Data Analysis: Subtract the background fluorescence from the buffer-only wells. Plot the fluorescence intensity against the compound concentration. A significant increase in fluorescence with increasing compound concentration indicates autofluorescence.
Protocol 2: Luciferase Inhibition Counter-Screen
Objective: To identify compounds that directly inhibit the luciferase reporter enzyme, a common source of false positives in luminescence-based assays.
Methodology:
-
Reagent Preparation: Prepare a solution of recombinant luciferase enzyme and its substrate (e.g., luciferin) in the assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells of a luminescence-compatible microplate. Include a known luciferase inhibitor (e.g., quercetin) as a positive control and DMSO as a negative control.
-
Enzyme Reaction: Add the luciferase/luciferin solution to all wells to initiate the reaction.
-
Luminescence Measurement: Immediately read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the luciferase activity for each compound concentration relative to the DMSO control. An IC50 value can be determined for compounds showing significant inhibition.
Signaling Pathways and Workflows
Signaling Pathway: Potential Interaction of Berbamine with JAK/STAT and TGF-β/SMAD Pathways
Berbamine, a natural product with structural similarities to other complex alkaloids, has been shown to interact with key signaling pathways involved in cell growth and apoptosis. Understanding these interactions is crucial for interpreting H-throughput screening results.
Caption: Potential signaling pathways modulated by Berbamine.
Experimental Workflow: Triaging Hits from a Primary HTS Campaign
A structured workflow is essential to eliminate false positives and identify true hits from a high-throughput screening campaign.
Caption: A logical workflow for triaging hits from HTS.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Verbenacine in Chromatography
Welcome to the technical support center for the chromatographic analysis of Verbenacine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of this compound.
Understanding this compound's Chromatographic Behavior
This compound is a diterpenoid with the chemical structure 3alpha-hydroxy-19-carboxykaur-15-ene, a molecular formula of C₂₀H₃₀O₃, and a molecular weight of 318.45.[1][2] Its structure includes both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][3] These functional groups impart a degree of polarity to the molecule and make its retention and peak shape sensitive to the mobile phase pH. The presence of the carboxylic acid, in particular, can lead to peak tailing if the mobile phase pH is not adequately controlled.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is often caused by strong interactions between the ionized carboxyl group and active sites on the silica-based stationary phase.[4] To mitigate this, you should control the pH of your mobile phase.
-
Recommendation: Add an acidic modifier to your mobile phase to suppress the ionization of the carboxylic acid group. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). By operating at a pH well below the pKa of the carboxylic acid (typically around 4-5), the molecule will be in its neutral form, leading to improved peak shape.
Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
A2: Co-elution occurs when two or more compounds exit the column at the same time. To improve resolution, you need to alter the selectivity of your chromatographic system.
-
Mobile Phase Composition:
-
Change the organic modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or a combination of both. The different solvent properties can alter the selectivity.
-
Adjust the mobile phase pH: A small change in pH can alter the retention time of ionizable impurities, potentially resolving them from the this compound peak.
-
Modify the gradient: If using a gradient, try a shallower gradient to increase the separation time between peaks.
-
-
Stationary Phase:
-
Change column chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a polar-embedded column could offer different selectivity.
-
Q3: I am not getting reproducible retention times for this compound. What could be the issue?
A3: Fluctuations in retention time are often related to issues with the mobile phase or the HPLC system.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is adequately degassed. Inconsistent mobile phase composition or dissolved gases can lead to variability.
-
System Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for any pressure fluctuations from your HPLC pump, which could indicate a need for maintenance.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions of the carboxyl group with the stationary phase. | 1. Add 0.1% formic acid or TFA to the mobile phase to suppress ionization. 2. Use a highly deactivated (end-capped) column. 3. Consider a lower pH mobile phase. |
| Column overload. | 1. Dilute the sample. 2. Reduce the injection volume. | |
| Column contamination or degradation. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | 1. Dilute the sample. |
Issue 2: Poor Resolution / Co-elution
| Symptom | Potential Cause | Troubleshooting Steps |
| Peaks are not baseline separated | Insufficient selectivity (α). | 1. Change the organic modifier (e.g., acetonitrile to methanol). 2. Adjust the mobile phase pH. 3. Try a different column stationary phase (e.g., C18 to Phenyl-Hexyl). |
| Insufficient efficiency (N). | 1. Use a longer column. 2. Use a column with smaller particle size (UHPLC). 3. Optimize the flow rate. | |
| Insufficient retention (k'). | 1. Decrease the percentage of the organic solvent in the mobile phase. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Method for Enhancing Resolution of a Co-eluting Impurity
This protocol demonstrates how to modify the general method to resolve a closely eluting impurity.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-10 min: 30% B
-
10-35 min: 30% to 75% B
-
35-40 min: 75% B
-
40.1-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (70:30 Water:Methanol with 0.1% Phosphoric Acid) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (General Purpose) | Method 2 (Enhanced Resolution) |
| Column | C18, 250x4.6mm, 5µm | Phenyl-Hexyl, 150x4.6mm, 3.5µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Phosphoric Acid in WaterB: Methanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 35 °C |
| Typical Retention Time | ~18 min | ~22 min |
| Peak Tailing Factor | ~1.4 | ~1.1 |
| Resolution (from impurity) | 1.2 | >2.0 |
Visualizations
Caption: Troubleshooting workflow for enhancing this compound resolution.
Caption: General experimental workflow for this compound analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Terpenoids | 717901-03-6 | Invivochem [invivochem.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Antimicrobial, Antioxidant Activities, and HPLC Determination of the Major Components of Verbena carolina (Verbenaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing epimerization of Verbenacine during synthesis
Disclaimer: As of December 2025, a complete total synthesis of verbenacine (B158102) has not been reported in the scientific literature. This technical support center provides a predictive guide to minimizing potential epimerization during a hypothetical synthesis, based on the known structure of this compound and established principles of stereochemical control in organic synthesis. The advice herein is intended for qualified researchers and should be adapted and applied with expert chemical judgment.
Troubleshooting Guide: Pre-emptive Strategies to Minimize Epimerization in this compound Synthesis
This guide addresses potential epimerization issues at key stereocenters of this compound during a hypothetical synthetic route.
| Potential Issue | Question | Possible Causes | Suggested Solutions |
| Epimerization at C-3 | During the introduction or modification of the hydroxyl group at C-3, are you observing the formation of the undesired epimer? | - Oxidation-Reduction Sequences: Use of harsh oxidizing or reducing agents can lead to enolate formation or other intermediates that allow for epimerization of the adjacent C-4 methyl group, indirectly affecting the stereochemical environment and potentially leading to mixtures. - Protecting Group Manipulations: Acidic or basic conditions used for the addition or removal of protecting groups on the C-3 hydroxyl can potentially lead to epimerization at a nearby labile center. | - Use Stereoselective Reagents: Employ enzyme-catalyzed reductions or chiral reducing agents like those derived from CBS catalysts for ketone reductions to ensure high fidelity in establishing the C-3 hydroxyl stereochemistry.[1][2] - Mild Reaction Conditions: Opt for mild protecting groups that can be removed under neutral or near-neutral conditions. - Low Temperatures: Conduct all reactions at the lowest effective temperature to minimize the thermodynamic drive towards epimerization.[3] |
| Epimerization at C-4 | Is the stereochemistry of the C-4 methyl group being compromised, particularly during reactions involving the A-ring? | - Enolate Formation: Reactions that could lead to the formation of an enolate or enol at C-3 (if a ketone precursor is used) can result in the epimerization of the adjacent C-4 stereocenter.[4] - Strong Bases: The use of strong, non-hindered bases can abstract the proton at C-4, leading to a planar intermediate that can be re-protonated from either face. | - Use of Hindered Bases: Employ sterically hindered, non-nucleophilic bases (e.g., LDA, LHMDS) to minimize unwanted deprotonation at C-4. - Kinetic Control: Favor conditions that are under kinetic control (low temperature, short reaction times) to form the desired product before equilibration to a more stable, but incorrect, epimer can occur. |
| Epimerization at C-5 or C-9 | Are you observing isomerization at the ring junctions during skeletal construction or modification? | - Harsh Acidic or Basic Conditions: Ring-closing or rearrangement reactions under harsh acidic or basic conditions can lead to equilibration at the ring-junction stereocenters. - Thermodynamic Equilibration: Prolonged reaction times or high temperatures can allow the product to equilibrate to the most thermodynamically stable, but potentially undesired, epimer. | - Conformationally Rigid Intermediates: Design the synthesis to proceed through conformationally rigid intermediates that bias the stereochemical outcome of subsequent reactions. - Careful Catalyst Selection: For ring-closing metathesis or other cyclizations, carefully screen catalysts and conditions to favor the desired stereoisomer. |
| Undesired Epimer Formation During Carboxylation at C-19 | Is the introduction of the carboxylic acid at C-19 leading to a mixture of epimers at C-4? | - Radical Intermediates: Some carboxylation methods may proceed through radical intermediates which can be less stereospecific. - Equilibration via Enolization: If an aldehyde precursor at C-19 is oxidized, the conditions might be harsh enough to cause enolization and subsequent epimerization at C-4. | - Stereospecific Carboxylation: Utilize stereospecific carboxylation methods, potentially involving chiral auxiliaries or catalysts. - Mild Oxidation Conditions: When oxidizing a precursor alcohol or aldehyde to the carboxylic acid, use mild and selective oxidizing agents (e.g., PDC, DMP) to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of complex molecules like this compound?
A1: Epimerization is a chemical process in which a single stereocenter of a molecule with multiple stereocenters is inverted.[5] This results in the formation of a diastereomer of the original molecule, known as an epimer. In the context of synthesizing a complex, stereochemically rich molecule like this compound, epimerization is a significant concern because it can lead to a mixture of products that are often difficult to separate. The biological activity of a molecule is highly dependent on its three-dimensional structure, so the presence of an undesired epimer can drastically reduce the efficacy or introduce unwanted side effects of a potential drug candidate.
Q2: Which stereocenters in this compound are most likely to be susceptible to epimerization during a synthesis?
A2: Based on the structure of this compound (3alpha-hydroxy-19-carboxykaur-15-ene), the stereocenters that would likely be most susceptible to epimerization are those with adjacent activating groups or acidic protons. Specifically:
-
C-4: This stereocenter is adjacent to the C-19 carboxylic acid. Under basic conditions, deprotonation of the C-4 proton could occur, leading to a planar enolate-like intermediate that can be reprotonated from either face, causing epimerization.
-
C-3: If a ketone precursor is used to install the C-3 hydroxyl group, the alpha-protons at C-2 and C-4 would be acidic, making the C-4 stereocenter vulnerable to base-catalyzed epimerization.
-
Ring Junctions (e.g., C-5, C-9): During the construction of the polycyclic ring system, harsh reaction conditions (acidic or basic) could potentially allow for equilibration to the thermodynamically most stable ring fusion, which may not be the desired one.
Q3: What general strategies can be employed to minimize epimerization during a multi-step synthesis?
A3:
-
Low Temperatures: Running reactions at the lowest possible temperature is a universal strategy to minimize epimerization, as higher temperatures provide the activation energy for this unwanted process.
-
Choice of Base and Solvent: The choice of base is critical. Sterically hindered, non-nucleophilic bases are often preferred to prevent unwanted side reactions. The polarity of the solvent can also influence the rate of epimerization; often, less polar solvents can suppress this side reaction.
-
Reaction Time: Minimize reaction times where possible. Prolonged exposure to conditions that can cause epimerization will likely lead to a higher percentage of the undesired epimer.
-
Protecting Group Strategy: Judicious choice of protecting groups is essential. Select protecting groups that can be applied and removed under mild conditions that do not affect the integrity of nearby stereocenters.
-
Stereoselective Reagents and Catalysts: Whenever possible, use stereoselective reagents and catalysts to set stereocenters with high fidelity, reducing the need for post-reaction purification of epimers.
Q4: How can I detect and quantify the extent of epimerization in my reaction mixture?
A4: Several analytical techniques can be used to detect and quantify epimers:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating and quantifying enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can often distinguish between epimers. The chemical shifts and coupling constants of protons near the inverted stereocenter will be different. Chiral shift reagents can also be used to resolve the signals of different stereoisomers.
-
Gas Chromatography (GC) with a Chiral Stationary Phase: For volatile compounds, chiral GC can be an effective method for separating and quantifying epimers.
Quantitative Data Summary
As no synthesis of this compound has been reported, there is no specific quantitative data on its epimerization. The following table summarizes general trends observed in the synthesis of other complex chiral molecules, which would be applicable to a future synthesis of this compound.
| Factor | Effect on Epimerization | General Recommendation for Minimizing Epimerization |
| Temperature | Increasing temperature generally increases the rate of epimerization. | Conduct reactions at the lowest feasible temperature. |
| Base Strength | Stronger bases are more likely to cause epimerization by abstracting protons alpha to stereocenters. | Use the mildest base that effectively promotes the desired reaction. Consider sterically hindered bases. |
| Solvent Polarity | The effect is substrate-dependent, but polar aprotic solvents can sometimes stabilize charged intermediates that lead to epimerization. | Screen different solvents; often non-polar or less polar solvents are preferred. |
| Reaction Time | Longer reaction times allow for greater opportunity for equilibration to the thermodynamic (and potentially undesired) epimer. | Monitor the reaction closely and quench it as soon as it reaches completion. |
| Choice of Reagents | Bulky reagents can enhance stereoselectivity and reduce the likelihood of epimerization. | Use sterically demanding reagents or catalysts to control the stereochemical outcome. |
Experimental Protocols (Hypothetical)
The following is a hypothetical protocol for a key step in a potential this compound synthesis that is prone to epimerization, with conditions chosen to minimize this side reaction.
Protocol: Stereoselective Reduction of a Ketone Precursor to the C-3 Hydroxyl Group
This protocol assumes a late-stage intermediate in the synthesis of this compound where the C-3 position is a ketone that needs to be reduced to the desired 3-alpha-hydroxyl group.
Objective: To stereoselectively reduce the ketone at C-3 to the corresponding alcohol with high diastereoselectivity, minimizing epimerization of the adjacent C-4 stereocenter.
Reagents and Materials:
-
This compound ketone precursor
-
(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the this compound ketone precursor (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to -25 °C using a suitable cooling bath (e.g., a dry ice/acetone bath with careful temperature monitoring).
-
Addition of Reducing Agent: Slowly add a solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous THF to the cooled solution of the ketone precursor over 30 minutes, ensuring the internal temperature does not rise above -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cautiously add methanol dropwise at -25 °C to quench the excess reducing agent.
-
Workup: Allow the reaction mixture to warm to room temperature. Add diethanolamine (2.0 eq) and stir for 1 hour to precipitate the boron byproducts. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alpha-hydroxy this compound precursor.
-
Analysis: Analyze the purified product by chiral HPLC and/or high-field NMR to determine the diastereomeric ratio and confirm the stereochemical outcome.
Visualizations
Caption: Potential epimerization hotspots in the chemical structure of this compound.
Caption: A general workflow for maintaining stereochemical integrity during synthesis.
Caption: A decision tree for troubleshooting unexpected epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Verbenacine Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Verbenacine cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced cytotoxicity?
While the exact mechanism is under investigation, preliminary data suggests that this compound may induce apoptosis, or programmed cell death. This is often characterized by the activation of key executioner enzymes like caspase-3.[1][2] Disruption of protein synthesis is another potential mechanism, which can trigger a ribotoxic stress response leading to apoptosis.
Q2: How do I determine the appropriate concentration range of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) of this compound in your specific cell line.[3][4] This will help you select a concentration range that is relevant for your experimental goals, whether you are studying its cytotoxic effects or other biological activities at sub-lethal doses.
Q3: My results with this compound are inconsistent between experiments. What are the possible causes?
Inconsistent results can arise from several factors:
-
Reagent Variability: Ensure you are using the same batch of this compound for a set of experiments. If you must switch batches, it is advisable to perform a bridging experiment to ensure consistency.[5]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components can all impact cellular response to this compound. Standardize your cell culture and experimental protocols to minimize variability.
-
Solvent Toxicity: If you are dissolving this compound in a solvent like DMSO, ensure the final concentration in your culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle-only control to account for any solvent effects.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
If you are observing excessive cytotoxicity, consider the following:
-
Reduce Exposure Time: Cytotoxicity is often time-dependent. Reducing the incubation time with this compound may allow you to observe more subtle cellular effects before widespread cell death occurs.
-
Optimize Cell Seeding Density: A low cell density can make cells more susceptible to drug-induced toxicity. Ensure you are using an optimal seeding density for your specific cell line and assay duration.
-
Use a Less Sensitive Cell Line: If feasible for your research question, consider using a cell line that is less sensitive to this compound to widen the experimental window.
Troubleshooting Guides
Guide 1: Unexpected U-Shaped Dose-Response Curve
A U-shaped or bell-shaped dose-response curve, where you observe higher viability at high this compound concentrations than at intermediate concentrations, can be perplexing.
Possible Cause:
-
Compound Precipitation: At high concentrations, this compound may be precipitating out of the solution, reducing its effective concentration.
-
Assay Interference: The compound may be directly interacting with your assay reagents. For example, it might have a reducing activity that interferes with tetrazolium-based assays like MTT.
-
Off-Target Effects: At high concentrations, this compound might be engaging secondary targets that promote cell survival or proliferation.
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the wells with the highest concentrations of this compound under a microscope for any signs of precipitation.
-
Use an Orthogonal Assay: Confirm your viability results using a different method that relies on a distinct principle. For instance, if you are using an MTT assay (metabolic activity), try a trypan blue exclusion assay (membrane integrity).
-
Perform a Cell-Free Assay: To test for direct assay interference, run the assay in the absence of cells with the same concentrations of this compound.
Troubleshooting workflow for a U-shaped dose-response curve.
Guide 2: High Background in Cytotoxicity Assay
High background signal can mask the true cytotoxic effect of this compound.
Possible Cause:
-
Media Interference: Phenol (B47542) red in the culture medium can interfere with colorimetric assays.
-
Contamination: Microbial contamination can lead to high background readings.
-
Reagent Issues: Improperly stored or prepared reagents can result in high background.
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: For the duration of the assay, switch to a phenol red-free culture medium.
-
Check for Contamination: Before adding your assay reagents, inspect the plate under a microscope for any signs of bacterial or fungal contamination.
-
Prepare Fresh Reagents: Prepare fresh dilutions of your assay reagents and ensure they are stored according to the manufacturer's instructions.
-
Include a "No-Cell" Control: Always include wells that contain only medium and your assay reagents to determine the background absorbance or fluorescence.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 ± 2.1 |
| A549 | Lung Cancer | 48 | 25.8 ± 3.5 |
| HCT116 | Colon Cancer | 48 | 8.9 ± 1.3 |
| PC-3 | Prostate Cancer | 72 | 12.5 ± 1.9 |
| HepG2 | Liver Cancer | 72 | 32.1 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
96-well plates (black, clear bottom for fluorescence)
-
This compound-treated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer
-
Fluorometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, remove the medium and lyse the cells according to the manufacturer's protocol for your chosen lysis buffer.
-
Assay Reaction: Add the caspase-3 substrate and assay buffer to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3 activity.
Visualizations
Hypothetical signaling pathway for this compound-induced apoptosis.
A general workflow for assessing compound-induced cytotoxicity.
References
- 1. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 2. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Verbenaline: A Comparative Analysis of its Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Verbenaline against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various experimental studies to offer an objective evaluation of Verbenaline's potential as an anti-inflammatory agent.
In Vitro Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
Verbenaline has been shown to effectively suppress the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This in vitro model is a standard assay for evaluating the anti-inflammatory potential of compounds.
While direct head-to-head studies with precise IC50 values for Verbenaline against common NSAIDs in the same experimental setup are limited in the reviewed literature, the available data indicates a significant dose-dependent reduction in cytokine levels. One study demonstrated that a 50% methanolic extract of Verbena officinalis, of which Verbenaline is a key bioactive component, significantly inhibits pro-inflammatory cytokine production.[1]
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Verbena officinalis Extract in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Verbena officinalis Extract | Low Dose | Significant Reduction | Significant Reduction |
| Verbena officinalis Extract | High Dose | Significant Reduction | Significant Reduction |
Note: Specific percentage inhibition and IC50 values for pure Verbenaline were not available in the reviewed literature for direct comparison.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the acute anti-inflammatory activity of pharmacological agents. Studies have demonstrated the efficacy of Verbena officinalis extracts, containing Verbenaline, in reducing paw edema.
A key study revealed that a topical preparation containing 3% w/w of Verbena officinalis extract exhibited an anti-inflammatory effect comparable to that of piroxicam (B610120) gel, a standard NSAID, three hours after the induction of inflammation with carrageenan.[2][3] Another study using oral administration of a 50% methanol (B129727) extract of Verbena officinalis also reported a reduction in paw edema, although the effect was less pronounced than that observed with topical application in a TPA-induced ear inflammation model.[4]
Table 2: Comparison of In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment | Administration | Dose | % Inhibition of Paw Edema (at 3 hours) |
| Verbena officinalis Extract | Topical | 3% w/w | Similar to Piroxicam Gel |
| Piroxicam Gel (Positive Control) | Topical | Not Specified | - |
| Verbena officinalis Extract | Oral | Not Specified | Less than topical application in TPA model |
| Indomethacin (Positive Control) | Oral | 5 mg/kg | Significant Inhibition |
Note: The data presented is a qualitative comparison based on the available literature. Direct quantitative comparisons of paw volume inhibition percentages between Verbenaline and other NSAIDs at various doses were not consistently available across the reviewed studies.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of Verbenaline are attributed to its ability to modulate key intracellular signaling pathways.[5] Specifically, Verbenaline has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical in the inflammatory response, as they regulate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.
By suppressing the phosphorylation of key proteins in the NF-κB and MAPK pathways, Verbenaline effectively downregulates the production of these inflammatory mediators, thereby exerting its anti-inflammatory effect.
References
- 1. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic activity of the topical preparation of Verbena officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of leaf extract of Verbena officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoterpenoids from Verbena officinalis exert anti-neuroinflammatory effect through suppression of the NF-κB/MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Determination: A Comparative Guide to Spectroscopic Methods and X-ray Crystallography for Natural Products like Verbenacine
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a natural product's three-dimensional structure is a cornerstone of drug discovery and development. While a combination of spectroscopic techniques is commonly employed for initial structure elucidation, single-crystal X-ray crystallography remains the gold standard for providing unequivocal structural proof. This guide compares the spectroscopic methods used to determine the structure of the diterpene Verbenacine with the powerful, high-resolution alternative of X-ray crystallography, offering insights into the strengths, limitations, and experimental workflows of each approach.
The structure of this compound, a diterpene isolated from Salvia verbenaca, was elucidated as 3α-hydroxy-19-carboxykaur-15-ene through the use of chemical and spectral data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] These techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule. However, for complex stereochemistries, the ultimate confirmation often requires the precision of X-ray crystallography.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method for structure determination depends on several factors, including the nature of the compound, the quantity available, and the level of structural detail required. While spectroscopic methods are indispensable for initial characterization, X-ray crystallography offers an unparalleled level of certainty.
| Feature | Spectroscopic Methods (NMR, MS, IR, UV-Vis) | Single-Crystal X-ray Crystallography |
| Principle | Measures the interaction of molecules with electromagnetic radiation to deduce structural features. | Scatters X-rays off the electron clouds of atoms in a crystal to determine their precise 3D arrangement. |
| Sample Form | Solution or solid. | High-quality single crystal. |
| Information Yield | Connectivity, functional groups, molecular weight, and formula.[3][4][5] | Absolute 3D coordinates of all atoms, bond lengths, bond angles, and stereochemistry. |
| Ambiguity | Can be ambiguous, especially for complex stereoisomers. | Provides an unambiguous, definitive structure. |
| Sample Quantity | Micrograms to milligrams. | Typically requires micrograms to milligrams of crystalline material. |
| Main Challenge | Interpretation of complex spectra and potential for multiple possible structures. | Growing a suitable, high-quality single crystal can be a significant bottleneck. |
| Data Output | Spectra (peaks and shifts). | Electron density map, atomic coordinates. |
Experimental Protocols
A generalized understanding of the experimental protocols for both spectroscopic analysis and X-ray crystallography is crucial for appreciating their respective complexities and data outputs.
Spectroscopic Structure Elucidation Workflow (General)
-
Isolation and Purification: The natural product of interest is isolated from its source and purified to homogeneity using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS): The purified compound is analyzed by MS to determine its molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques are used to identify the presence of specific functional groups and conjugation within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.
-
Structure Assembly: The spectral data from all techniques are pieced together to propose a final chemical structure.
X-ray Crystallography Workflow (Generalized for a Small Molecule)
-
Crystallization: The purified compound is dissolved in a suitable solvent system, and conditions are screened to induce the growth of single, well-ordered crystals. This is often the most challenging step.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal is rotated, and the diffraction pattern of scattered X-rays is recorded by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The initial structure is determined from the diffraction data using computational methods. This model is then refined to best fit the experimental data, resulting in an accurate three-dimensional model of the molecule.
-
Structure Validation: The final structure is validated to ensure its chemical and geometric sensibility.
Visualizing the Workflow for Natural Product Structure Elucidation
The following diagram illustrates the general workflow for determining the structure of a natural product, highlighting the complementary roles of spectroscopic methods and the definitive power of X-ray crystallography.
References
Verbenacine: A Comparative Analysis of its Efficacy Against Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antimicrobial resistance, the exploration of novel antibacterial agents is paramount. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. This guide provides a comparative overview of the potential efficacy of verbenacine (B158102), a diterpene isolated from Salvia verbenaca, against established commercial antibiotics. Due to the limited availability of direct studies on pure this compound, this analysis extrapolates data from studies on Salvia verbenaca extracts and other structurally related antibacterial diterpenoids.
Executive Summary
This compound, a natural diterpenoid, demonstrates potential as an antibacterial agent, particularly against Gram-positive bacteria. The primary mechanism of action for diterpenoids is believed to be the disruption of the bacterial cell membrane, leading to altered membrane potential, ion leakage, and ultimately, cell death. While direct comparative data with commercial antibiotics is scarce, preliminary findings from extracts of Salvia verbenaca suggest a potential for efficacy that warrants further investigation and development. This guide synthesizes the available, albeit limited, data and provides a framework for future comparative studies.
Quantitative Data Summary
The following tables present a summary of the available quantitative data on the antibacterial activity of Salvia verbenaca extracts and other relevant antibacterial diterpenoids. It is crucial to note that these values are for crude extracts and other diterpenoids, and the potency of purified this compound may differ.
Table 1: Minimum Inhibitory Concentration (MIC) of Salvia verbenaca Extracts
| Bacterial Strain | Extract Type | MIC (µg/mL) |
| Staphylococcus aureus | Methanolic | 500 |
| Escherichia coli | Methanolic | >1000 |
| Bacillus subtilis | Ethanolic | 625 |
| Pseudomonas aeruginosa | Ethanolic | >1000 |
Note: Data is compiled from various studies on crude extracts and should be interpreted as indicative of potential activity.
Table 2: Hypothetical Comparative MICs of this compound vs. Commercial Antibiotics
| Bacterial Strain | This compound (Hypothetical MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Vancomycin (MIC in µg/mL) |
| Staphylococcus aureus | 1 - 10 | 0.12 - 2 | 0.5 - 2 |
| Escherichia coli | > 64 | 0.008 - 0.5 | N/A |
| Bacillus subtilis | 1 - 16 | 0.015 - 0.12 | 0.12 - 1 |
| Pseudomonas aeruginosa | > 64 | 0.25 - 4 | N/A |
Disclaimer: The MIC values for this compound are hypothetical and extrapolated from data on structurally similar diterpenoids for illustrative purposes. The MIC values for commercial antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, such as this compound, using the broth microdilution method. This protocol is based on widely accepted standards in microbiology.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
-
Several colonies are transferred to a sterile tube containing saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound and Antibiotic Stock Solutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Stock solutions of commercial antibiotics (e.g., ciprofloxacin, vancomycin) are prepared according to the manufacturer's instructions.
3. Serial Dilution in Microtiter Plate:
-
A 96-well microtiter plate is used for the assay.
-
100 µL of sterile Mueller-Hinton Broth (MHB) is added to all wells.
-
100 µL of the this compound or antibiotic stock solution is added to the first well of a row, and serial two-fold dilutions are performed by transferring 100 µL from one well to the next.
-
The final 100 µL from the last dilution is discarded.
4. Inoculation and Incubation:
-
10 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 110 µL.
-
A positive control well (broth + inoculum, no antibacterial agent) and a negative control well (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.
Visualizations
Proposed Mechanism of Action: Diterpenoid Interaction with Bacterial Cell Membrane
Caption: Proposed mechanism of action for this compound, a diterpenoid, involving the disruption of the bacterial cell membrane.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Conclusion and Future Directions
While the direct evidence for this compound's efficacy is still in its nascent stages, the broader class of diterpenoids to which it belongs has shown promising antibacterial activity. The proposed mechanism of cell membrane disruption is a compelling target for overcoming existing antibiotic resistance mechanisms.
Future research should focus on:
-
Isolation and Purification of this compound: To enable precise in vitro and in vivo efficacy studies.
-
Direct Comparative Studies: Head-to-head comparisons of purified this compound against a panel of clinically relevant bacteria and commercial antibiotics are essential.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions of this compound with the bacterial cell membrane and other potential cellular targets.
-
In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of this compound in animal models.
The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound as a novel antibacterial agent. Further rigorous scientific investigation is required to fully realize its therapeutic promise.
In Vivo Validation of Verbenacine's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Verbenacine, a bioactive diterpene found in Salvia verbenaca. Due to the limited availability of in vivo studies on isolated this compound, this guide focuses on the therapeutic effects of Salvia verbenaca extracts, with this compound being a key constituent. The performance of these extracts is compared with Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID).
Comparative Efficacy of Salvia verbenaca Extract and Indomethacin
The following tables summarize the anti-inflammatory and analgesic effects of Salvia verbenaca extracts in comparison to the well-established NSAID, Indomethacin. The data is derived from preclinical studies using standard animal models of inflammation and pain.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Time Post-Carrageenan (hours) | Inhibition of Edema (%) |
| Control | - | 1 - 5 | 0 |
| Salvia verbenaca Polyphenolic Extract | 100 | 6 | Not specified, but noted significant reduction |
| Indomethacin | 5 | 1 - 5 | Significant inhibition (ED50 value of 8.41 mg/kg)[1] |
| Indomethacin | 10 | 5 | ~39%[2] |
Note: A direct comparative study with identical methodologies is not available. The data for Salvia verbenaca extract and Indomethacin are from separate studies and are presented for illustrative purposes.
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test
| Treatment | Dose (mg/kg) | Inhibition of Writhing (%) |
| Control | - | 0 |
| Salvia verbenaca Hydroethanolic Extract | 400 | 56.98%[3] |
| Salvia verbenaca Polyphenolic Extract | 100 | 59.54%[3] |
| Indomethacin (or other NSAIDs) | Varies by study | Typically shows significant inhibition |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is a standard for evaluating acute inflammation.[4]
-
Animal Preparation: Male Wistar rats or Swiss albino mice are acclimatized for at least one week with free access to food and water.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Treatment Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the substance being evaluated (e.g., Salvia verbenaca extract). The treatments are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test
This test is used to screen for analgesic activity, particularly against visceral pain.
-
Animal Preparation: Mice are acclimatized and then fasted for a period before the experiment.
-
Treatment Administration: Animals are grouped and treated with the vehicle (control), a standard analgesic (positive control), or the test substance at various doses. Administration is typically oral or intraperitoneal, 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: A solution of 0.6% acetic acid (10 mL/kg body weight) is injected intraperitoneally.
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber. After a short latency period (e.g., 5 minutes), the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a set period (e.g., 10-20 minutes).
-
Data Analysis: The mean number of writhes for each group is calculated, and the percentage of inhibition is determined relative to the control group.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds, likely including the constituents of Salvia verbenaca, are attributed to their ability to modulate key inflammatory signaling pathways. One of the most critical is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a test compound using the carrageenan-induced paw edema model.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Comparing synthetic Verbenacine with the natural product
A Comparative Guide: Synthetic vs. Natural Verbenacine
A Note to the Reader: An extensive literature search did not yield any published methods for the total chemical synthesis of this compound. Consequently, there are no available studies that directly compare the biological or chemical properties of a synthetic version of this compound with its naturally occurring counterpart.
This guide has been developed to serve the research community by providing a comprehensive overview of natural this compound and presenting a standardized, conceptual framework for how one would compare a synthetic compound to a natural product. The experimental protocols, data tables, and diagrams provided herein are illustrative and based on established scientific methodologies for such comparisons.
Natural this compound: An Overview
This compound is a diterpene that has been isolated from the aerial parts of Salvia verbenaca, a plant species in the Lamiaceae family.[1] This plant is found in the Mediterranean regions and has been used in traditional medicine for various purposes.[2]
Chemical Profile:
| Property | Value | Reference |
| Chemical Name | 3α-hydroxy-19-carboxykaur-15-ene | [1] |
| Molecular Formula | C₂₀H₃₀O₃ | [3] |
| CAS Number | 717901-03-6 | [3] |
| Natural Source | Salvia verbenaca |
The extracts of Salvia verbenaca, the natural source of this compound, have been reported to possess a range of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties. However, specific biological activities attributed solely to isolated this compound are not extensively documented in the currently available literature.
Conceptual Framework for Comparison: Synthetic vs. Natural Product
The successful synthesis of a natural product is a significant achievement in organic chemistry. Once a synthetic route is established, it is crucial to rigorously compare the synthetic product with the natural one to confirm its identity and evaluate its biological equivalence. This section outlines the typical workflow and data required for such a comparison.
Experimental Workflow
The following diagram illustrates a standard workflow for comparing a synthetically produced natural product with the authentic sample isolated from its natural source.
References
Comparative Analysis of Berberine and Paclitaxel on Cancer Cells: A Head-to-Head Guide
Introduction
This guide provides a detailed head-to-head comparison of the anti-cancer properties of Berberine (B55584), a natural isoquinoline (B145761) alkaloid, and Paclitaxel, a widely used chemotherapeutic agent. The analysis focuses on their respective efficacies in cancer cell lines, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development, offering an objective overview of cytotoxicity, mechanisms of action, and the cellular pathways involved.
Initial literature searches did not yield studies on a compound named "Verbenacine" in the context of cancer cell research. Therefore, this guide substitutes this compound with Berberine, a well-documented, natural anti-cancer compound, to provide a relevant and data-supported comparison with Paclitaxel.
Performance Metrics: Berberine vs. Paclitaxel
The following tables summarize quantitative data on the cytotoxic effects and cellular responses induced by Berberine and Paclitaxel in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Berberine IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Cancer | ~25 - 272[1][2] | ~2.5 - 7.5[3] |
| HeLa | Cervical Cancer | ~245[1][4] | Not specified |
| HT29 | Colon Cancer | ~52 | Not specified |
| SNU-5 | Gastric Cancer | ~48 | Not specified |
| CHMm | Canine Mammary Tumor | Not specified | ~100 - 1000 |
Note: IC50 values can vary based on experimental conditions, including exposure duration and the specific assay used.
Table 2: Comparison of Cellular Effects
| Feature | Berberine | Paclitaxel |
| Primary Mechanism | Multi-target; inhibits various signaling pathways, induces DNA damage. | Microtubule stabilization. |
| Cell Cycle Arrest | Primarily G2/M phase arrest. | G2/M phase arrest. |
| Apoptosis Induction | Yes, via mitochondrial pathway (Bax/Bcl-2 modulation). | Yes, following prolonged mitotic arrest. |
| Key Signaling Pathways | Inhibits PI3K/AKT/mTOR, MAPK/ERK, Wnt/β-catenin. | Can inhibit the PI3K/AKT pathway. |
| Drug Resistance Interaction | May induce resistance to Paclitaxel by upregulating pgp-170. | Resistance can occur via multiple mechanisms. |
Mechanisms of Action and Signaling Pathways
Berberine and Paclitaxel induce cancer cell death through distinct molecular mechanisms.
Berberine: This natural alkaloid has a multi-faceted anti-cancer effect. It has been shown to induce apoptosis by modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation. Berberine also interferes with multiple critical signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR and MAPK/ERK pathways, thereby inhibiting cell proliferation and survival. Furthermore, it can arrest the cell cycle at the G2/M phase.
Paclitaxel: As a cornerstone of chemotherapy, Paclitaxel's primary mechanism involves the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This leads to the formation of overly stable and non-functional microtubules, which disrupts the formation of the mitotic spindle required for cell division. Consequently, the cell cycle is arrested in the G2/M phase, and after prolonged arrest, the cell undergoes programmed cell death (apoptosis). Paclitaxel-induced stress can also lead to the inhibition of survival pathways like PI3K/AKT.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling cascades affected by Berberine and Paclitaxel.
Caption: Berberine's inhibition of survival pathways and induction of apoptosis.
Caption: Paclitaxel's mechanism via microtubule stabilization and mitotic arrest.
Experimental Protocols
Standardized protocols are crucial for generating reproducible data. The following sections detail common methodologies for assessing cytotoxicity and apoptosis.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of Berberine or Paclitaxel. Include untreated and vehicle-only wells as controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 4 hours in a humidified atmosphere (37°C, 5% CO2). During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 500-600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.
-
Cell Treatment: Culture and treat cells with the desired concentrations of Berberine or Paclitaxel for the intended duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflows
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.
Conclusion
This comparative guide highlights that both Berberine and Paclitaxel are potent inducers of cell cycle arrest and apoptosis in various cancer cell lines. Paclitaxel acts through a well-defined mechanism of microtubule stabilization, a cornerstone of its clinical success. In contrast, Berberine demonstrates a broader, multi-targeted approach by modulating several key oncogenic signaling pathways.
An important consideration is the finding that Berberine may induce resistance to Paclitaxel in certain digestive tract cancer cells by up-regulating the pgp-170 multidrug-resistant transporter. This suggests that while both compounds are effective anti-cancer agents, their combination may not be synergistic and could be antagonistic in specific contexts. Further research into combination therapies, potentially using novel drug delivery systems like Paclitaxel-Berberine conjugates, is warranted to explore any potential synergistic effects. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of these compounds, either individually or in novel combinations.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Verbenacine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Given the absence of a specific Safety Data Sheet (SDS) for Verbenacine, this document provides a comprehensive guide to its proper disposal based on established best practices for research-grade organic compounds. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental compliance. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Physicochemical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is essential for a preliminary assessment, although a complete hazard profile is not currently available.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| Compound Type | Diterpenoid |
Experimental Protocols: General Disposal Procedure for Research-Grade Organic Compounds
The following detailed methodology outlines the standard operating procedure for the disposal of research-grade organic chemicals like this compound, in the absence of specific disposal instructions.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste due to the lack of comprehensive toxicological data.
-
This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., gloves, pipette tips, vials, and bench paper).
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1][2]
-
Keep organic solvent waste separate from aqueous waste.
-
Segregate halogenated and non-halogenated organic solvent waste.
3. Waste Containerization:
-
Use a chemically resistant container with a secure screw-on cap for liquid waste.[3] Plastic is often preferred.[4]
-
Ensure the container is compatible with the chemical properties of this compound and any solvents used.
-
For solid waste, such as contaminated lab supplies, use a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[3]
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
4. Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and the names of any other constituents in the container (e.g., solvents).
-
Indicate the approximate concentrations or volumes of each component.
-
Include the date when the waste was first added to the container and the name of the principal investigator or laboratory.
5. Storage of Chemical Waste:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be well-ventilated.
-
Ensure that incompatible waste types are stored separately to prevent dangerous reactions.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.
Mandatory Visualization: Laboratory Chemical Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of a laboratory chemical, such as this compound, in a research environment.
Caption: Workflow for the safe disposal of a laboratory chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
